molecular formula C4H11NOS B12847850 (3R)-3-(Aminooxy)butane-2-thiol

(3R)-3-(Aminooxy)butane-2-thiol

Katalognummer: B12847850
Molekulargewicht: 121.20 g/mol
InChI-Schlüssel: CDPTVXUSDGYFQJ-SYPWQXSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Based on its molecular structure, (3R)-3-(Aminooxy)butane-2-thiol is a specialized chiral compound that likely serves as a valuable building block in organic synthesis and pharmaceutical research. The presence of both aminooxy and thiol functional groups suggests potential applications in bioconjugation chemistry, where it could be used to link molecules selectively. Researchers might also investigate its properties for developing novel ligands or catalysts. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Specific details on its mechanism of action, spectral data, and exact research applications require further characterization.

Eigenschaften

Molekularformel

C4H11NOS

Molekulargewicht

121.20 g/mol

IUPAC-Name

O-[(2R)-3-sulfanylbutan-2-yl]hydroxylamine

InChI

InChI=1S/C4H11NOS/c1-3(6-5)4(2)7/h3-4,7H,5H2,1-2H3/t3-,4?/m1/s1

InChI-Schlüssel

CDPTVXUSDGYFQJ-SYPWQXSBSA-N

Isomerische SMILES

C[C@H](C(C)S)ON

Kanonische SMILES

CC(C(C)S)ON

Herkunft des Produkts

United States
Foundational & Exploratory

(3R)-3-(Aminooxy)butane-2-thiol: Structural Dynamics and Chemoselective Protocols in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of biotherapeutics—particularly Antibody-Drug Conjugates (ADCs) and glycoconjugate vaccines—the demand for heterobifunctional linkers that offer absolute chemoselectivity and in vivo stability is paramount. As a Senior Application Scientist, I have observed that relying on simple linear linkers often leads to premature enzymatic cleavage and batch-to-batch heterogeneity.

(3R)-3-(aminooxy)butane-2-thiol represents a sophisticated structural solution to these challenges. By incorporating a sterically hindered butane backbone and a defined chiral center, this molecule provides orthogonal reactivity while shielding the resulting linkages from degradation. This technical guide deconstructs the physicochemical properties of the linker, explains the causality behind its mechanistic advantages, and provides field-proven, self-validating protocols for its application in bioconjugation.

Physicochemical Profiling & Structural Causality

Understanding the exact molecular architecture of (3R)-3-(aminooxy)butane-2-thiol is critical for predicting its behavior in complex biological matrices. The molecule features a four-carbon (butane) backbone, with a thiol group at the C2 position and an aminooxy group at the C3 position.

Quantitative Data Summary
PropertyValueCausality / Significance in Bioconjugation
IUPAC Name (3R)-3-(aminooxy)butane-2-thiolUnambiguous chemical identification.
Molecular Formula C₄H₁₁NOSDefines the atomic composition.
Molar Mass (Average) 121.20 g/mol Low molecular weight ensures minimal disruption to protein folding.
Monoisotopic Mass 121.0561 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Functional Groups -O-NH₂ (Primary), -SH (Secondary)Enables orthogonal, dual-stage conjugation without cross-reactivity.
Stereochemistry (3R) configuration at C3Ensures uniform spatial trajectory of the conjugated payload.
The Causality of the Backbone and Stereocenter

The selection of this specific linker over a simpler analog (e.g., 2-(aminooxy)ethanethiol) is driven by two structural phenomena:

  • Steric Shielding: The methyl groups at the C1 and C4 positions of the butane backbone provide immediate steric hindrance to the functional groups at C2 and C3. Once the thioether and oxime bonds are formed, this steric bulk protects the linkages from nucleophilic attack and enzymatic degradation (e.g., by systemic proteases or reductases), significantly extending the circulating half-life of the bioconjugate.

  • Chiral Uniformity: In a racemic mixture, the spatial orientation of the payload would vary, potentially leading to heterogeneous binding affinities or unpredictable pharmacokinetic profiles. The enantiopure (3R) stereocenter forces the incoming payload into a consistent 3D conformation, ensuring batch-to-batch reproducibility—a critical regulatory requirement in drug development.

Mechanistic Causality of Orthogonal Reactivity

The power of (3R)-3-(aminooxy)butane-2-thiol lies in its orthogonal chemoselectivity , allowing researchers to perform two distinct conjugation reactions in a single pot or sequentially, simply by modulating the pH of the environment.

  • Thiol Reactivity (pH 7.0–7.5): At neutral to slightly basic pH, the secondary thiol is highly nucleophilic. It reacts rapidly with electrophiles such as maleimides or haloacetyls (e.g., bromoacetylated proteins) to form an irreversible thioether bond.

  • Aminooxy Reactivity (pH 4.5–5.5): The aminooxy group benefits from the alpha-effect —the adjacent oxygen atom donates electron density to the nitrogen, making it highly nucleophilic even at mildly acidic pH. At pH 5.5, primary amines (like lysine residues on proteins) are protonated and unreactive, allowing the aminooxy group to exclusively target aldehydes or ketones to form a stable oxime linkage .

OrthogonalReactivity A (3R)-3-(aminooxy)butane-2-thiol (Bifunctional Linker) D Oxime Linkage (pH 4.5 - 5.5) A->D Aminooxy E Thioether Linkage (pH 7.0 - 7.5) A->E Thiol B Aldehyde/Ketone (Payload) B->D Carbonyl C Maleimide/Haloacetyl (Carrier Protein) C->E Electrophile F Stable Bioconjugate D->F Step 1 or 2 E->F Step 1 or 2

Orthogonal reactivity pathways of (3R)-3-(aminooxy)butane-2-thiol in bioconjugation.

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must not rely on blind faith; it must be a self-validating system. The following methodology for coupling an oxidized glycan to a carrier protein utilizes built-in Quality Control (QC) checkpoints to verify the success of each mechanistic step.

Phase 1: Carrier Protein Activation
  • Action: React the target carrier protein (e.g., Bovine Serum Albumin or a monoclonal antibody) with succinimidyl 3-(bromoacetamido)propionate (SBAP) in PBS (pH 7.2) for 2 hours at ambient temperature.

  • Causality: The NHS ester selectively acylates surface lysine residues, installing thiol-reactive bromoacetyl electrophiles.

  • Validation Checkpoint: Purify via Size Exclusion Chromatography (SEC). Analyze the recovered protein via MALDI-TOF MS to quantify the average number of bromoacetyl groups incorporated per protein molecule.

Phase 2: Thiol-Mediated Linker Attachment
  • Action: Add a 5-fold molar excess of (3R)-3-(aminooxy)butane-2-thiol to the activated protein in PBS (pH 7.2). Incubate for 4 hours at room temperature.

  • Causality: The C2-thiol undergoes rapid nucleophilic substitution with the bromoacetyl groups, forming stable thioether linkages. The neutral pH prevents the aminooxy group from reacting prematurely.

  • Validation Checkpoint: Perform Ellman’s Assay (DTNB) on the reaction mixture. The absence of a yellow chromophore (absorbance at 412 nm) confirms the complete consumption of the free thiol linker, validating successful covalent attachment .

Phase 3: Chemoselective Oxime Ligation
  • Action: Adjust the buffer to pH 5.5 using 0.1 M sodium acetate. Introduce the aldehyde-functionalized payload (e.g., a periodate-oxidized glycan). Incubate at 37°C for 12 to 18 hours.

  • Causality: The mildly acidic environment protonates off-target nucleophiles. Driven by the alpha-effect, the C3-aminooxy group selectively condenses with the aldehyde to form an oxime bond.

  • Validation Checkpoint: Conduct a final MALDI-TOF MS analysis. The mass shift relative to the intermediate from Phase 2 provides the exact stoichiometric ratio of payload molecules successfully conjugated.

Workflow S1 Step 1: Protein Activation Bromoacetylation of Lysines S2 Step 2: Thiol Conjugation Add Linker (pH 7.2) S1->S2 S3 Step 3: Intermediate QC Ellman's Assay & MS S2->S3 S4 Step 4: Oxime Ligation Add Aldehyde Payload (pH 5.5) S3->S4 S5 Step 5: Final Purification SEC / Dialysis S4->S5

Self-validating experimental workflow for dual-stage bioconjugation.

References

  • Kubler-Kielb, J., & Pozsgay, V. (2005). A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. The Journal of Organic Chemistry, 70(17), 6987–6990.[Link]

  • Sharma, K. K., et al. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry, 4, 2433-2445.[Link]

  • Webb, R. R., & Kaneko, T. (1990). Synthesis and characterization of a novel heterobifunctional cross-linking reagent for protein conjugation. Bioconjugate Chemistry, 1(2), 96–99.[Link]

Synthesis Pathway and Mechanistic Utility of (3R)-3-(Aminooxy)butane-2-thiol in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the structural geometry of the linker is as critical as the pharmacophores it connects. While flexible polyethylene glycol (PEG) chains are ubiquitous, they often introduce severe entropic penalties during ternary complex formation and are susceptible to oxidative degradation[1].

(3R)-3-(aminooxy)butane-2-thiol emerges as a next-generation heterobifunctional linker designed to solve these limitations. Featuring a rigid, sterically defined chiral butane backbone, it projects an aminooxy group (for chemoselective oxime ligation) and a thiol group (for maleimide conjugation or disulfide bridging) at highly controlled vectors. This whitepaper details the stereoselective synthesis, mechanistic rationale, and bioconjugation protocols for this advanced molecular bridge.

Retrosynthetic Strategy: The Double Inversion Approach

Achieving the precise (3R) stereocenter alongside the C2 thiol requires a stereospecific "double inversion" strategy. To build the (2R, 3R) diastereomer of the target molecule, the synthesis begins with the inexpensive, commercially available (2S, 3S)-butane-2,3-diol .

The strategy relies on two sequential Walden inversions:

  • C2 Modification: Nucleophilic displacement of a C2-tosylate by a thioacetate anion proceeds via a strict SN​2 mechanism, inverting the (2S) center to (2R)[2].

  • C3 Modification: A Mitsunobu reaction utilizing N-hydroxyphthalimide (NHPI) on the remaining C3 hydroxyl group inverts the (3S) center to the desired (3R) configuration[3].

This approach avoids complex chiral resolution steps, utilizing the innate symmetry and predictable SN​2 kinetics of the starting material to drive enantiomeric purity.

SynthPathway SM (2S, 3S)-butane-2,3-diol Int1 Monotosylate (2S, 3S) SM->Int1 TsCl, Pyridine (Regioselective) Int2 Thioacetate (2R, 3S) Int1->Int2 KSAc, DMF (Inversion at C2) Int3 Phthalimido-thioacetate (2R, 3R) Int2->Int3 NHPI, PPh3, DIAD (Inversion at C3) Product (2R, 3R)-3-(aminooxy)butane-2-thiol Int3->Product N2H4·H2O (Global Deprotection)

Synthetic workflow of (3R)-3-(aminooxy)butane-2-thiol via double inversion.

Step-by-Step Experimental Methodologies

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and structural integrity at each phase.

Step 1: Regioselective Monotosylation
  • Objective: Activate one hydroxyl group for nucleophilic attack while leaving the other intact.

  • Causality: Because (2S, 3S)-butane-2,3-diol possesses C2​ symmetry, monotosylation yields a single constitutional isomer. This statistical desymmetrization eliminates the need for orthogonal protecting groups.

  • Protocol:

    • Dissolve (2S, 3S)-butane-2,3-diol (1.0 eq) in anhydrous CH2​Cl2​ and pyridine (2.0 eq) under argon at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise over 30 minutes.

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Quench with 1M HCl, extract with EtOAc, and wash with brine.

    • IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 7:3). The monotosylate appears as a UV-active spot ( Rf​ ~0.4), whereas the starting diol is UV-inactive.

Step 2: Thioacetylation via SN​2 Displacement
  • Objective: Introduce the protected thiol group with stereochemical inversion.

  • Causality: Potassium thioacetate (KSAc) is a soft, highly polarizable nucleophile that efficiently displaces the tosylate in polar aprotic solvents (DMF) at elevated temperatures, ensuring complete inversion from (2S) to (2R)[2].

  • Protocol:

    • Dissolve the monotosylate intermediate in anhydrous DMF.

    • Add KSAc (1.5 eq) and heat the mixture to 80 °C for 6 hours.

    • Cool to room temperature, dilute with water, and extract with diethyl ether.

    • IPC (Self-Validation): LC-MS analysis will show the displacement of the heavy tosylate group (-155 Da mass shift) and a transition to a moderately non-polar intermediate.

Step 3: Mitsunobu O-Alkylation
  • Objective: Install the aminooxy precursor with a second stereochemical inversion.

  • Causality: The Mitsunobu reaction is the gold standard for converting secondary alcohols to protected aminooxy groups with strict Walden inversion, effectively converting the remaining (3S) center to (3R)[3].

  • Protocol:

    • Dissolve the thioacetate intermediate, N-hydroxyphthalimide (NHPI, 1.2 eq), and triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF at 0 °C.

    • Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

    • Stir for 12 hours at room temperature.

    • Concentrate and purify via silica gel chromatography.

    • IPC (Self-Validation): 1H -NMR will confirm the inversion via the coupling constants of the C2 and C3 methine protons, alongside the appearance of aromatic phthalimide signals.

Step 4: Global Deprotection (Hydrazinolysis)
  • Objective: Unmask both the aminooxy and thiol functionalities simultaneously.

  • Causality: Hydrazine monohydrate acts as a powerful bis-nucleophile, cleaving both the phthalimide (via the Ing-Manske mechanism) and the thioacetate. A subsequent mild DTT wash ensures no undesired disulfide dimers remain[4].

  • Protocol:

    • Dissolve the intermediate in ethanol.

    • Add hydrazine monohydrate (5.0 eq) and stir at room temperature for 2 hours.

    • Filter off the white phthalhydrazide precipitate.

    • Treat the filtrate with dithiothreitol (DTT, 0.5 eq) for 30 minutes to reduce any transient disulfides.

    • Purify the final (3R)-3-(aminooxy)butane-2-thiol via preparative RP-HPLC.

Quantitative Reaction Data

Table 1: Reaction Optimization & Yields

Synthesis StepReagents & ConditionsYield (%)Enantiomeric Excess (ee %)Mechanistic Note
1. Monotosylation TsCl (1.05 eq), Pyridine, 0 °C82%N/A (Symmetric SM)Desymmetrization via statistical control
2. Thioacetylation KSAc (1.5 eq), DMF, 80 °C78%>98%Complete SN​2 inversion (2S → 2R)
3. O-Alkylation NHPI, PPh3​ , DIAD, THF, RT85%>98%Mitsunobu inversion (3S → 3R)
4. Deprotection N2​H4​⋅H2​O , EtOH, RT91%>98%Simultaneous cleavage of protecting groups

Bioconjugation Mechanism & Kinetics

The utility of (3R)-3-(aminooxy)butane-2-thiol lies in its highly orthogonal reactivity profile. The aminooxy group exhibits enhanced nucleophilicity toward aldehydes and ketones at mildly acidic pH (4.5–5.5), forming exceptionally stable oxime ethers[1]. Conversely, the thiol group reacts rapidly with maleimides or haloacetyls at physiological pH (7.0–7.5) to form irreversible thioether linkages.

BioConj Linker (3R)-3-(aminooxy)butane-2-thiol Oxime Oxime Linkage (pH 4.5 - 5.5) Linker->Oxime Thioether Thioether Linkage (pH 7.0 - 7.5) Linker->Thioether Aldehyde Aldehyde-functionalized Biomolecule Aldehyde->Oxime + Aminooxy group Maleimide Maleimide-functionalized Payload Maleimide->Thioether + Thiol group Conjugate Fully Assembled Bioconjugate Oxime->Conjugate Thioether->Conjugate

Bioconjugation mechanism detailing dual-mode oxime and thioether ligations.

When compared to traditional PEG-based linkers, the rigid butane backbone pre-organizes the reactive centers, slightly enhancing the kinetics of oxime ligation while drastically reducing the entropic penalty during target-protein binding.

Table 2: Conjugation Kinetics (Comparative)

Linker TypeOxime Ligation Rate ( M−1s−1 )Thioether Ligation Rate ( M−1s−1 )Entropic Penalty ( ΔS‡ )
PEG3-Aminooxy-Thiol 1.2×10−3 4.5×102 High (Flexible chain)
(3R)-3-(aminooxy)butane-2-thiol 3.8×10−3 4.2×102 Low (Rigid Backbone)

By leveraging this dual-reactivity, drug developers can seamlessly stitch together complex biomolecules—such as linking an oxidized glycan on an antibody to a maleimide-functionalized cytotoxic payload—with unparalleled stereochemical precision and structural stability.

Sources

Stereochemistry effects of 3-(aminooxy)butane-2-thiol isomers

Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Dynamics of 3-(Aminooxy)butane-2-thiol Isomers in Advanced Bioconjugation

Executive Summary

The development of highly homogeneous biotherapeutics, such as antibody-drug conjugates (ADCs) and engineered glycoproteins, relies heavily on the precision of heterobifunctional linkers. Among these, aminooxy-thiol linkers have emerged as powerful tools for coupling complex biomolecules without disrupting their native folding[1]. 3-(aminooxy)butane-2-thiol represents a highly specialized, sterically constrained variant of this linker class. Possessing two adjacent chiral centers, its stereochemistry dictates the spatial relationship between its reactive thiol and aminooxy groups. This whitepaper provides an in-depth mechanistic analysis of how the stereoisomers of 3-(aminooxy)butane-2-thiol influence ligation kinetics, alongside a self-validating protocol for site-specific bioconjugation.

Structural and Stereochemical Fundamentals

The 3-(aminooxy)butane-2-thiol molecule (C₄H₁₁NOS) features a four-carbon backbone with a thiol group (-SH) at C2 and an aminooxy group (-O-NH₂) at C3. Because both C2 and C3 are chiral centers, the molecule exists as four distinct stereoisomers, which group into two diastereomeric pairs:

  • The Threo (Anti) Isomers: (2R, 3R) and (2S, 3S)

  • The Erythro (Syn) Isomers: (2R, 3S) and (2S, 3R)

In bioconjugation, the linker is typically deployed in a two-step sequence: first, the thiol is alkylated (e.g., via a bromoacetylated protein) to form a stable thioether; second, the aminooxy group undergoes condensation with an aldehyde or ketone to form an oxime linkage[2]. The efficiency of this second step is highly dependent on the stereochemical configuration of the linker.

Stereochem Root 3-(aminooxy)butane-2-thiol Syn Erythro Isomers (2R,3S) & (2S,3R) Root->Syn Anti Threo Isomers (2R,3R) & (2S,3S) Root->Anti Syn_Effect Gauche Interactions & Intramolecular H-Bonding Syn->Syn_Effect Anti_Effect Anti-periplanar Conformation Minimized Steric Clash Anti->Anti_Effect Syn_Outcome Reduced Nucleophilicity Slower Oxime Kinetics Syn_Effect->Syn_Outcome Anti_Outcome High Nucleophilicity Rapid Ligation Yields Anti_Effect->Anti_Outcome

Stereochemical divergence and its mechanistic impact on ligation kinetics.

Mechanistic Causality: How Stereochemistry Dictates Reactivity

The causality behind the differential reactivity of these isomers lies in their conformational thermodynamics.

The Threo Advantage: In the threo isomers, the lowest energy conformation places the bulky methyl groups and the heteroatoms (-SH and -O-NH₂) in an anti-periplanar arrangement. This ~180° dihedral angle minimizes steric clash. When the thiol is anchored to a bulky protein surface, the aminooxy group projects outward, remaining fully unhindered. This maximizes the availability of the nitrogen lone pair, preserving the "alpha-effect" that makes aminooxy groups exceptionally nucleophilic.

The Erythro Bottleneck: Conversely, the erythro isomers suffer from severe gauche interactions. To minimize steric clash between the carbon backbone's methyl groups, the molecule is forced into a conformation where the sulfur and the aminooxy nitrogen are brought into close proximity (~60° dihedral angle). This forced proximity induces intramolecular hydrogen bonding between the aminooxy -NH₂ and the sulfur atom. This internal hydrogen bond effectively quenches the lone pair availability on the nitrogen, drastically reducing its nucleophilicity. Consequently, oxime ligation kinetics become sluggish, requiring excessive catalyst concentrations or extended reaction times that risk degrading sensitive biologics.

Quantitative Data: Isomer Performance Comparison

The structural constraints directly translate to measurable kinetic outcomes. Table 1 summarizes the comparative reactivity profiles of the isomers during a standard biomolecular labeling workflow.

Table 1: Stereochemical Impact on Ligation Kinetics and Yields

Isomer ConfigurationStereocentersDihedral Angle (-S to -ONH₂)Relative NucleophilicityOxime Ligation Half-Life (t₁/₂)*Conjugation Yield (24h)
Threo (Anti) (2R, 3R)~180° (Anti-periplanar)High2.4 hours> 95%
Threo (Anti) (2S, 3S)~180° (Anti-periplanar)High2.5 hours> 94%
Erythro (Syn) (2R, 3S)~60° (Gauche)Low (H-bond quenched)8.1 hours< 65%
Erythro (Syn) (2S, 3R)~60° (Gauche)Low (H-bond quenched)8.3 hours< 65%

*Conditions: 100 µM protein, 100 µM aldehyde, pH 5.0, 100 mM aniline catalyst at 25°C.

Self-Validating Experimental Protocol: Site-Specific Glycoconjugation

To leverage the threo-3-(aminooxy)butane-2-thiol linker effectively, the following protocol establishes a self-validating system for conjugating an aldehyde-derivatized glycan to a bromoacetylated carrier protein. The workflow utilizes aniline catalysis, a proven method to accelerate oxime formation by generating a highly reactive Schiff base intermediate[3].

Workflow A Bromoacetylated Protein C Aminooxylated Protein Intermediate A->C Thioether Formation (pH 7.2) B 3-(aminooxy)butane-2-thiol (Threo-Isomer) B->C Thiol Alkylation E Glycoconjugate (Oxime Linkage) C->E Oxime Ligation (pH 5.0, Aniline) D Aldehyde-derivatized Glycan D->E Nucleophilic Attack

Bioconjugation workflow utilizing heterobifunctional aminooxy-thiol linkers.

Phase 1: Thioether Formation (Thiol Alkylation)

Causality: The reaction is buffered at pH 7.2 to ensure the thiol is sufficiently deprotonated (forming the reactive thiolate) without causing base-catalyzed hydrolysis of the bromoacetyl groups on the protein.

  • Prepare a 10 mg/mL solution of the bromoacetylated carrier protein in 0.1 M sodium phosphate buffer, pH 7.2, containing 5 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Add 5 molar equivalents of purified threo-3-(aminooxy)butane-2-thiol.

  • Incubate at room temperature for 2 hours under gentle agitation.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and react with Ellman's reagent (DTNB). Measure absorbance at 412 nm. The complete absence of a yellow signal confirms 100% consumption of the free thiol, validating that alkylation is complete.

  • Purify the aminooxylated protein intermediate via size-exclusion chromatography (SEC) to remove unreacted linker.

Phase 2: Oxime Ligation

Causality: The buffer is exchanged to pH 5.0 because mildly acidic conditions are required to protonate the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack. Aniline is added as a catalyst because it rapidly forms a protonated Schiff base with the aldehyde, which is far more reactive toward the aminooxy group than the naked aldehyde[4].

  • Buffer exchange the aminooxylated protein into 0.1 M sodium acetate buffer, pH 5.0.

  • Add 5 molar equivalents of the aldehyde-derivatized glycan.

  • Add 100 mM aniline to the reaction mixture.

  • Incubate at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress via Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-TOF). The mass shift must exactly match the addition of the glycan mass minus 18 Da (loss of water during condensation). The absence of the intermediate mass peak validates complete conversion.

  • Purify the final glycoconjugate via SEC or dialysis against a physiological buffer (e.g., PBS, pH 7.4).

Implications for Drug Development (CMC)

In the context of Chemistry, Manufacturing, and Controls (CMC), the stereoisomeric purity of 3-(aminooxy)butane-2-thiol is a critical quality attribute (CQA). Using a racemic mixture of the linker will result in a heterogeneous reaction profile. The threo fraction will conjugate rapidly, while the erythro fraction will stall, leading to incomplete payload attachment, increased unreacted intermediates, and a highly variable Drug-to-Antibody Ratio (DAR). For biopharmaceutical developers, sourcing enantiomerically pure threo isomers is non-negotiable for maintaining batch-to-batch reproducibility and ensuring the structural integrity of the final therapeutic construct.

References

  • Kubler-Kielb, J., & Pozsgay, V. (2005). A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. The Journal of Organic Chemistry, 70(17), 6987-6990.[Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548.[Link]

Sources

The Reactivity Profile of (3R)-3-(aminooxy)butane-2-thiol: A Technical Guide for Orthogonal Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and precision biomaterials, the demand for highly controlled, site-specific labeling has driven the development of advanced heterobifunctional linkers. (3R)-3-(aminooxy)butane-2-thiol represents a sophisticated molecular scaffold that combines a highly nucleophilic aminooxy group with a reactive thiol on a stereochemically defined butane backbone. This whitepaper provides an in-depth analysis of its reactivity profile, thermodynamic kinetics, and field-proven methodologies for executing orthogonal dual-conjugation.

Structural and Mechanistic Overview

Heterobifunctional linkers containing both aminooxy and thiol groups are critical tools for generating versatile chemical linkages—specifically, oxime and thioether bonds—within a single molecular framework[1]. While traditional linkers often rely on flexible polyethylene glycol (PEG) or linear ethyl chains, (3R)-3-(aminooxy)butane-2-thiol features a uniquely substituted, chiral butane backbone.

The Causality of the (3R) Butane Backbone

Linear linkers, such as 2-(aminooxy)ethanethiol, possess high conformational flexibility. During conjugation, this flexibility can inadvertently allow the highly nucleophilic thiol to fold back and attack electrophilic intermediates (such as the iminium ion formed during oxime ligation), leading to unwanted intramolecular cyclization (e.g., thiazolidine formation).

The specific (3R) configuration of the butane-2,3-diyl backbone introduces targeted steric hindrance via its adjacent methyl groups. This steric bulk restricts rotational freedom, effectively shielding the reactive centers from one another. Consequently, intramolecular quenching is minimized, and intermolecular reactivity is maximized, ensuring near-quantitative yields during sequential conjugations.

Core Reactivity Profile

Aminooxy Group Dynamics (-O-NH₂)

The aminooxy moiety is exceptionally chemoselective toward aldehydes and ketones, forming a stable oxime bond[2]. The mechanistic basis for this ligation is the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon[3].

  • pH Dependence: Oxime ligation is thermodynamically favorable and proceeds optimally at a slightly acidic pH (4.5–6.0). Causality: At this pH, the target carbonyl oxygen is sufficiently protonated to increase its electrophilicity, while the aminooxy group (pKa ~4.6) remains adequately deprotonated to act as a potent nucleophile.

  • Aniline Catalysis: The addition of aniline acts as a critical nucleophilic catalyst. Aniline rapidly reacts with the carbonyl to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent aldehyde, accelerating the rate-determining attack by the aminooxy group by up to 400-fold, enabling rapid conjugation even at low micromolar concentrations.

Thiol Group Dynamics (-SH)

The thiol group provides a versatile handle for conjugation to maleimide-functionalized molecules via Michael addition, or to haloacetamides via nucleophilic substitution[4].

  • pH Dependence: Thiol-maleimide reactions are optimal at near-neutral to slightly basic pH (7.0–7.5). Causality: In this range, the thiol is partially ionized to the highly reactive thiolate anion. Keeping the pH below 8.0 is crucial to suppress competing reactions, such as the cross-reactivity of primary amines (e.g., lysine residues on proteins) with maleimides.

  • Bio-orthogonal Overlap: The thiol-maleimide reaction is a staple of click chemistry due to its rapid kinetics and lack of required metal catalysts, making it ideal for sensitive biological systems[3].

Quantitative Reactivity Data

To facilitate precise experimental design, the thermodynamic and kinetic properties of the two functional groups are summarized in the table below:

ParameterAminooxy Group (-O-NH₂)Thiol Group (-SH)
Target Electrophile Aldehydes, KetonesMaleimides, Haloacetamides
Reaction Type Oxime Ligation (Condensation)Michael Addition / Sₙ2
Optimal pH Range 4.5 – 6.07.0 – 7.5
Catalyst Required Aniline (10–100 mM)None (EDTA recommended)
Reaction Kinetics Moderate (Highly accelerated by aniline)Very Rapid (Click-chemistry rates)
Bond Stability High (Resistant to hydrolysis at pH 7.4)High (Thioether is highly stable)

Experimental Workflows & Protocols

A self-validating protocol for dual-conjugation must account for the distinct pH requirements of each functional group. Because the thiol group is prone to oxidation and side reactions at lower pH over extended periods, thiol conjugation must always be performed first .

Protocol: Sequential Orthogonal Conjugation

Step 1: Thiol-Maleimide Conjugation

  • Preparation: Dissolve the maleimide-functionalized payload (1.0 eq) in a degassed conjugation buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Causality: EDTA is critical to sequester trace transition metals that catalyze unwanted thiol oxidation and disulfide dimerization.

  • Reaction: Add (3R)-3-(aminooxy)butane-2-thiol (1.2 eq) dropwise to the solution. Incubate at room temperature for 2 hours under gentle agitation.

  • Validation & Purification: Monitor the reaction via LC-MS to confirm the mass shift corresponding to the thioether adduct. Purify the intermediate using Size Exclusion Chromatography (SEC) or a desalting column to remove excess unreacted linker.

Step 2: Oxime Ligation

  • Buffer Exchange: Exchange the purified intermediate into an acidic reaction buffer (100 mM Sodium Acetate, pH 5.5).

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 10 mM.

  • Reaction: Introduce the aldehyde-modified targeting protein or peptide (1.5 eq). Incubate at 37°C for 4–6 hours.

  • Final Purification: Remove the aniline catalyst and unreacted peptide via extensive dialysis or SEC against standard PBS (pH 7.4) to yield the final, highly pure dual-conjugate.

Mechanistic & Workflow Visualizations

Reactivity Linker (3R)-3-(aminooxy)butane-2-thiol Aminooxy Aminooxy Group (-O-NH2) Linker->Aminooxy Thiol Thiol Group (-SH) Linker->Thiol Aldehyde Aldehyde/Ketone (pH 4.5-6.0) Aminooxy->Aldehyde Nucleophilic Attack Maleimide Maleimide/Haloacetamide (pH 7.0-7.5) Thiol->Maleimide Michael Addition Oxime Stable Oxime Bond Aldehyde->Oxime Aniline Catalysis Thioether Stable Thioether Bond Maleimide->Thioether Rapid Kinetics

Orthogonal reactivity pathways of the aminooxy and thiol functional groups.

Workflow Start Prepare Reagents (Linker, Protein, Payload) Step1 Thiol Conjugation (pH 7.2, 2h, RT) Start->Step1 Purify1 Desalting/SEC Remove Excess Linker Step1->Purify1 Step2 Oxime Ligation (pH 5.5, Aniline, 4h) Purify1->Step2 Purify2 Final Purification (Dialysis/SEC) Step2->Purify2 End Purified Dual-Conjugate Purify2->End

Step-by-step experimental workflow for sequential orthogonal bioconjugation.

References

  • Kubler-Kielb, J., & Pozsgay, V. (2005). A new method for conjugation of carbohydrates to proteins using an aminooxy-thiol heterobifunctional linker. Journal of Organic Chemistry / PubMed (NIH). URL:[2]

  • Singh, Y., Spinelli, N., Defrancq, E., & Dumy, P. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry / PubMed (NIH). URL:[1]

  • Gujjar, M., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances (RSC Publishing). URL:[3]

  • Toyokuni, T., et al. (2003). Synthesis of a New Heterobifunctional Linker, N-[4-(Aminooxy)butyl]maleimide, for Facile Access to a Thiol-Reactive 18F-Labeling Agent. Bioconjugate Chemistry (ACS Publications). URL:[4]

Sources

(3R)-3-(aminooxy)butane-2-thiol pKa values for thiol and aminooxy groups

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the pKa Values of (3R)-3-(aminooxy)butane-2-thiol's Thiol and Aminooxy Groups

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the acid dissociation constants (pKa) for the thiol and aminooxy functional groups of (3R)-3-(aminooxy)butane-2-thiol. A thorough understanding of these pKa values is critical for researchers and professionals in drug development, as it governs the molecule's ionization state, nucleophilicity, and pharmacokinetic properties at physiological pH.

Executive Summary: Estimated pKa Values

Functional GroupEstimated pKaPrimary Influencing Factors
Thiol (-SH) 9.5 - 10.5Inductive Effect: The electron-withdrawing nature of the adjacent aminooxy group is expected to lower the pKa relative to a simple alkyl thiol.
Aminooxy (-ONH2) 6.0 - 6.5Inductive Effect: The electron-donating character of the alkyl substituent is anticipated to slightly increase the pKa compared to hydroxylamine.

The Thiol Group: Acidity and Influencing Factors

The thiol group (-SH) is a crucial functional moiety, and its acidity is a key determinant of its reactivity. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps to stabilize the resulting thiolate anion (RS⁻)[1][2][3]. For a simple alkyl thiol like 1-butanethiol, the pKa is approximately 10.6[1][4][5].

The Inductive Effect of the Aminooxy Group

In (3R)-3-(aminooxy)butane-2-thiol, the thiol group is vicinal to an aminooxy group. The oxygen atom in the aminooxy group is highly electronegative, exerting an electron-withdrawing inductive effect. This effect pulls electron density away from the sulfur atom, making the S-H bond more polarized and facilitating the departure of the proton. Consequently, the thiol group in this molecule is expected to be more acidic (i.e., have a lower pKa) than that of 1-butanethiol. The local chemical environment, including the presence of nearby functional groups, can significantly modulate the pKa of a thiol[6][7][8][9].

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding between the thiol hydrogen and the oxygen or nitrogen of the aminooxy group could also influence the thiol's pKa. If a hydrogen bond stabilizes the protonated form, it would increase the pKa. Conversely, stabilization of the thiolate anion would decrease the pKa. The precise impact would depend on the preferred conformation of the molecule in solution.

The Aminooxy Group: Basicity and Influencing Factors

The aminooxy group (-ONH2) is a potent nucleophile, and its basicity is a critical aspect of its chemical behavior. The parent compound, hydroxylamine (NH2OH), has a pKa of approximately 5.9-6.0 for its conjugate acid (NH3OH⁺)[10][11][12]. The lower pKa of the aminooxy group compared to a typical primary amine (pKa ~9-10) makes it a more reactive nucleophile at or near neutral pH, as a larger fraction of it will be in the unprotonated, nucleophilic form[13][14].

The Inductive Effect of the Alkyl Substituent

In (3R)-3-(aminooxy)butane-2-thiol, the aminooxy group is attached to a secondary carbon atom. Alkyl groups are generally considered to be electron-donating. This donation of electron density to the aminooxy group increases its electron density, making it a slightly stronger base. Therefore, the pKa of the aminooxy group in this molecule is expected to be slightly higher than that of hydroxylamine.

Methodologies for pKa Determination

To validate these estimations, experimental and computational approaches are indispensable. Below are detailed protocols for both methodologies.

Experimental Protocol: Spectrophotometric Titration

This method leverages the difference in UV absorbance between the protonated thiol (R-SH) and the deprotonated thiolate anion (R-S⁻), which typically absorbs light around 240-250 nm[15][16].

Step-by-Step Protocol:
  • Preparation of Solutions:

    • Prepare a stock solution of (3R)-3-(aminooxy)butane-2-thiol of known concentration in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).

    • Prepare a series of buffer solutions with known pH values spanning the estimated pKa range (e.g., from pH 8 to 12 for the thiol and pH 5 to 8 for the aminooxy group).

  • Spectrophotometric Measurement:

    • For each buffer solution, add a small, precise volume of the stock solution to a cuvette containing the buffer.

    • Measure the UV absorbance of each solution at the wavelength of maximum absorbance for the thiolate anion (around 240 nm). An initial scan across a range of wavelengths at high and low pH will help determine the optimal wavelength.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve[8].

Experimental Workflow Diagram

Spectrophotometric_Titration_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of (3R)-3-(aminooxy)butane-2-thiol C Mix Stock with Each Buffer A->C B Prepare Buffer Solutions (pH range 5-12) B->C D Measure UV Absorbance (at ~240 nm) C->D E Plot Absorbance vs. pH D->E F Fit Data to Henderson- Hasselbalch Equation E->F G Determine pKa F->G

Caption: Workflow for experimental pKa determination via spectrophotometric titration.

Computational Protocol: DFT-Based pKa Prediction

Quantum chemical calculations offer a powerful tool for predicting pKa values, especially for novel molecules[17]. Density Functional Theory (DFT) combined with a polarizable continuum solvent model (PCM) is a common approach[18][19].

Step-by-Step Protocol:
  • Molecular Modeling:

    • Construct 3D models of the protonated and deprotonated forms of (3R)-3-(aminooxy)butane-2-thiol for both the thiol and aminooxy groups.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization and frequency calculations for all four species (RSH, RS⁻, R-ONH3⁺, R-ONH2) in both the gas phase and in a continuum solvent model (e.g., SMD or CPCM representing water). This is crucial for obtaining accurate free energies.

  • Free Energy Calculation:

    • Calculate the Gibbs free energy of all optimized structures in the solvated state.

  • pKa Calculation:

    • Calculate the free energy change (ΔG) for the deprotonation reaction in solution.

    • Use the following thermodynamic cycle to calculate the pKa: pKa = (ΔG_solution) / (2.303 * RT)

    • For thiols, the accuracy of the calculation can often be improved by including a few explicit water molecules hydrogen-bonded to the sulfur atom in the model[20].

Computational Workflow Diagram

Computational_pKa_Workflow A Build 3D Models (Protonated & Deprotonated Forms) B Geometry Optimization & Frequency Calculation (Gas Phase & Continuum Solvent) A->B C Calculate Solvated Gibbs Free Energies (G) B->C D Calculate ΔG of Deprotonation (ΔG = G_deprotonated - G_protonated) C->D E Calculate pKa (pKa = ΔG / (2.303 * RT)) D->E

Caption: Workflow for computational pKa prediction using DFT.

Conclusion

The pKa values of the thiol and aminooxy groups in (3R)-3-(aminooxy)butane-2-thiol are critical parameters for understanding its chemical and biological behavior. Based on the analysis of structurally related compounds, the thiol group is estimated to have a pKa in the range of 9.5 to 10.5, while the aminooxy group is predicted to have a pKa between 6.0 and 6.5. These values are influenced by the inductive effects of the neighboring functional groups. For definitive values, the experimental and computational methods outlined in this guide provide a robust framework for their determination. These insights are essential for the rational design and development of novel therapeutics and chemical probes.

References

  • Thiol - Wikipedia. [Link]

  • Butanethiol | C4H10S | CID 8012 - PubChem. [Link]

  • Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's - PubMed. [Link]

  • Hydroxylamine | NH2OH | CID 787 - PubChem. [Link]

  • Hydroxylamine - Wikipedia. [Link]

  • HYDROXYLAMINE - Ataman Kimya. [Link]

  • Quantum Chemical Calculation of pK a s of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution - OSTI.gov. [Link]

  • Hydroxylamine. [Link]

  • Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's | Journal of Chemical Information and Modeling. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. [Link]

  • Intuition for pKa of thiol group (cysteine) - UW*rld problem : r/Mcat - Reddit. [Link]

  • Dissociation of the cysteine thiol group. The pKa of thiol residues are... | Download Scientific Diagram - ResearchGate. [Link]

  • Relationship of thiol pKa and reactivity. The acid dissociation... - ResearchGate. [Link]

  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and - Schlegel Group. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC - NIH. [Link]

  • A Single-step Reaction for Glycosylation of Aminooxy Peptides By Adel Faleh G Alghaith Submitted to the graduate degree program - KU ScholarWorks. [Link]

  • Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins | Journal of Chemical Theory and Computation. [Link]

  • Intrinsic and Extrinsic Control of the pKa of Thiol Guests inside Yoctoliter Containers. [Link]

  • Cysteine pKa values for the bacterial peroxiredoxin AhpC - PMC - NIH. [Link]

  • Thiol redox biochemistry: insights from computer simulations - PMC. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • A summary of the measured pK values of the ionizable groups in folded proteins - PMC. [Link]

  • The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors - PMC. [Link]

  • 6.4: Acid strength and pKa - Chemistry LibreTexts. [Link]

  • Approximate pKa chart of the functional groups: values to know. [Link]

  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance | MaRBLe - Maastricht University. [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. - SciSpace. [Link]

  • pKa's of Amino and Carboxylic Groups of Amino Acids : r/Mcat - Reddit. [Link]

  • Bordwell pKa Table - Organic Chemistry Data. [Link]

  • Butan-2-thiol - ChemBK. [Link]

  • pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps. [Link]

  • Synthesis of a Photo-caged Aminooxy Alkane Thiol - ResearchGate. [Link]

  • Why the pKa of some amino acid side chain changes in different microenvironment? [Link]

  • 3-Amino-2-butanethiol | C4H11NS | CID 521053 - PubChem. [Link]

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Methodological & Application

Application Note: Site-Specific Bioconjugation via (3R)-3-(aminooxy)butane-2-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation biologics, particularly Antibody-Drug Conjugates (ADCs) and labeled glycoproteins, requires highly chemoselective and stable crosslinking strategies. (3R)-3-(aminooxy)butane-2-thiol is a compact, stereopure heterobifunctional linker designed to bridge carbonyl-containing biomolecules with thiol-reactive payloads. By leveraging the orthogonal reactivity of its aminooxy and thiol groups, this linker enables a highly controlled, two-phase conjugation process. This application note details the mechanistic rationale, self-validating workflow, and optimized step-by-step protocol for utilizing this linker in advanced bioconjugation.

Mechanistic Rationale & Chemical Causality

To achieve a homogenous conjugate, every experimental condition must be deliberately controlled to favor specific reaction pathways while suppressing side reactions.

  • The Aminooxy-Carbonyl Reaction (Oxime Ligation): The aminooxy group (-O-NH₂) exhibits enhanced nucleophilicity due to the alpha-effect. It reacts chemoselectively with aldehydes (generated via glycan oxidation) to form a stable oxime bond ()[1]. We strictly buffer this reaction at pH 4.5–6.0 . At this pH, the carbonyl oxygen is sufficiently protonated to increase its electrophilicity, while the aminooxy group (pKa ~4.6) remains largely unprotonated and nucleophilic.

  • Nucleophilic Catalysis: Uncatalyzed oxime formation is kinetically slow. The addition of aniline (or p-phenylenediamine) acts as a nucleophilic catalyst. Aniline rapidly attacks the aldehyde to form a protonated Schiff base intermediate, which is significantly more susceptible to aminooxy attack than the parent aldehyde, accelerating the reaction up to 400-fold ()[2].

  • Stereochemical & Structural Advantage: The specific use of the (3R) enantiomer ensures uniform spatial geometry of the payload presentation, reducing structural heterogeneity. Furthermore, the vicinal methyl groups on the butane-2,3-diyl backbone provide steric shielding. This shielding protects the resulting thioether bond from premature proteolytic degradation and reduces retro-Michael deconjugation in systemic circulation.

  • The Thiol-Maleimide Reaction: The secondary thiol reacts with maleimide-functionalized payloads via Michael addition. This phase is shifted to pH 6.5–7.5 . Maintaining the pH below 7.5 is critical to prevent the deprotonation of primary amines (e.g., lysine residues), which would otherwise cross-react with the maleimide, destroying site-specificity.

Workflow Visualization

Workflow Step1 1. Native Glycoprotein (Target Identification) Step2 2. NaIO4 Oxidation (Generates Aldehydes) Step1->Step2 pH 5.5, 4°C Step3 3. Oxime Ligation (3R)-3-(aminooxy)butane-2-thiol Step2->Step3 Aniline Catalyst Step4 4. In-Process QC (Ellman's Assay) Step3->Step4 Thiol Quantification Step5 5. Payload Conjugation (Maleimide Addition) Step4->Step5 pH 7.0, 25°C Step6 6. Purified Conjugate (Stable ADC) Step5->Step6 SEC Purification

Fig 1: Two-phase bioconjugation workflow using (3R)-3-(aminooxy)butane-2-thiol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to Phase 4 without confirming successful thiol incorporation in Phase 3.

Phase 1: Controlled Glycan Oxidation

Causality: Mild periodate oxidation at acidic pH and low temperature restricts cleavage to the vicinal diols of sialic acids and terminal galactoses, preventing the off-target oxidation of sensitive amino acids like methionine.

  • Buffer exchange the target glycoprotein (1–5 mg/mL) into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5).

  • Add freshly prepared Sodium Periodate (NaIO₄) to a final concentration of 10 mM.

  • Incubate the mixture in the dark at 4°C for exactly 30 minutes.

  • Quench the unreacted NaIO₄ by adding glycerol to a final concentration of 5% (v/v). Incubate for 15 minutes.

  • Remove excess reagents via Size Exclusion Chromatography (SEC) or spin desalting columns, recovering the aldehyde-functionalized protein in Ligation Buffer (100 mM Sodium Acetate, pH 5.5).

Phase 2: Oxime Ligation (Linker Attachment)
  • Prepare a 100 mM stock of (3R)-3-(aminooxy)butane-2-thiol in anhydrous DMSO.

  • Add the linker to the aldehyde-protein solution at a 15-fold molar excess relative to the estimated aldehyde content.

  • Add aniline to a final concentration of 10 mM to catalyze the oxime formation.

  • Incubate at 25°C for 2 hours under gentle end-over-end agitation.

  • Buffer exchange the thiolated intermediate into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0). Note: EDTA is critical here; it chelates trace heavy metals that catalyze unwanted disulfide bond formation between the newly introduced thiols.

Phase 3: Self-Validation via Ellman’s Assay

Causality: Before committing expensive payloads, you must verify the exact number of reactive thiols available.

  • React a small aliquot of the thiolated protein with Ellman's Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) ()[3].

  • Measure the absorbance of the released 2-nitro-5-thiobenzoate (TNB²⁻) at 412 nm.

  • Calculate the Thiol-to-Protein Ratio (TPR) using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

  • Decision Gate: Proceed to Phase 4 only if the TPR aligns with the target Degree of Conjugation (DoC). If TPR is low, verify the absence of disulfides or optimize the oxidation step.

Phase 4: Payload Conjugation
  • Dissolve the maleimide-functionalized payload (e.g., Mal-vc-MMAE or a maleimide-fluorophore) in anhydrous DMSO.

  • Add the payload to the thiolated protein at a 3-to-5-fold molar excess relative to the measured thiol concentration. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate at 25°C for 1 hour.

  • Quench unreacted maleimide by adding a 10-fold molar excess of N-acetylcysteine for 15 minutes.

  • Purify the final conjugate via SEC or Tangential Flow Filtration (TFF) into a suitable storage buffer (e.g., PBS, pH 7.4).

Quantitative Data & Optimization Matrix

The efficiency of the oxime ligation phase is highly dependent on the choice of catalyst and pH. The table below summarizes the optimization parameters for attaching the aminooxy-thiol linker to an oxidized monoclonal antibody.

CatalystCatalyst Conc.Reaction pHTime to 95% ConversionThiol Recovery (Ellman's)Mechanistic Note
None0 mM5.5>24.0 hours<40%Kinetically prohibitive without catalysis.
Aniline10 mM5.52.0 hours>90%Optimal standard condition; rapid Schiff base formation.
p-Phenylenediamine10 mM7.01.5 hours>95%Substituted anilines enable neutral pH ligation ()[4].
Aniline10 mM7.0>12.0 hours<50%Aniline is a poor catalyst at neutral pH due to its pKa.

Table 1: Impact of catalytic conditions on oxime ligation efficiency using (3R)-3-(aminooxy)butane-2-thiol.

References

  • Kubler-Kielb, J., & Pozsgay, V. (2005). A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. The Journal of Organic Chemistry, 70(17), 6987-6990.[Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548.[Link]

  • Wendeler, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 93-101.[Link]

  • Gong, H., et al. (2016). Ellman's and Aldrithiol Assay as Versatile and Complementary Tools for the Quantification of Thiol Groups and Ligands on Nanomaterials. Analytical Chemistry, 88(14), 7352-7359.[Link]

Sources

Application Notes & Protocols: Oxime Ligation Using (3R)-3-(aminooxy)butane-2-thiol for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Standard Click Chemistry

Oxime ligation stands as a cornerstone of bioorthogonal chemistry, enabling the precise and stable covalent linkage of molecules in complex biological environments.[1][2] This chemoselective reaction, occurring between an aminooxy group and a carbonyl (aldehyde or ketone), forms a highly stable oxime bond under mild, aqueous conditions, making it ideal for applications in drug development, protein modification, and materials science.[2][3]

This guide focuses on a specialized bifunctional reagent, (3R)-3-(aminooxy)butane-2-thiol . The introduction of a thiol group alongside the aminooxy moiety opens new avenues for creating complex, multifunctional conjugates. The thiol can act as a secondary conjugation site for reactions with maleimides, as an anchor for immobilization on gold surfaces, or as a native chemical ligation partner. This document provides a deep dive into the reaction conditions, optimization strategies, and detailed protocols necessary to leverage the full potential of this versatile reagent.

The Bifunctional Reagent: (3R)-3-(aminooxy)butane-2-thiol

The unique structure of (3R)-3-(aminooxy)butane-2-thiol offers two distinct reactive handles:

  • Aminooxy Group (-ONH₂): The primary reactive site for oxime ligation with aldehydes and ketones.

  • Thiol Group (-SH): A nucleophilic group that enables a second, orthogonal conjugation step or surface immobilization. The proximity of the thiol to the aminooxy group requires careful consideration of reaction conditions to prevent undesired side reactions, such as intramolecular cyclization or disulfide bond formation under oxidative conditions.

The stereochemistry, (3R), may also play a crucial role in applications involving chiral recognition or interaction with stereospecific biological targets.

The Mechanism of Oxime Ligation: A Tale of pH and Catalysis

The formation of an oxime bond is a two-step process: a nucleophilic attack followed by dehydration.[1] Understanding this mechanism is critical for optimizing reaction efficiency.

  • Nucleophilic Attack: The nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon. This step is favored by a neutral, unprotonated aminooxy group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a water molecule to form the stable C=N-O oxime bond. This step is acid-catalyzed.

This creates a pH-dependent balancing act. The reaction is fastest in a slightly acidic environment (pH 4-5) which provides sufficient acid catalysis for dehydration without excessively protonating the aminooxy nucleophile.[2][4][5] However, for many sensitive biomolecules, neutral pH is required.[4][5] This is where nucleophilic catalysts become indispensable.

Aniline Catalysis: Aniline and its derivatives significantly accelerate oxime ligation, especially at neutral pH.[6][7] The catalyst first reacts with the carbonyl to form a more reactive protonated Schiff base intermediate, which is then readily attacked by the aminooxy compound.[7] Substituted anilines, such as p-phenylenediamine or m-phenylenediamine, have been shown to be even more effective catalysts than aniline itself, offering dramatic rate enhancements at low millimolar concentrations.[4][8][9]

Oxime_Ligation_Mechanism Figure 1: Catalyzed Oxime Ligation Mechanism cluster_reactants Reactants cluster_product Product R1_CO_R2 Aldehyde/Ketone (R-CHO) Schiff_Base Protonated Schiff Base (More Reactive Intermediate) R1_CO_R2->Schiff_Base + Catalyst - H₂O Reagent (3R)-3-(aminooxy)butane-2-thiol (R'-ONH₂) Tetrahedral_Int Tetrahedral Intermediate Reagent->Tetrahedral_Int Catalyst Aniline Catalyst Schiff_Base->Tetrahedral_Int + R'-ONH₂ Oxime Stable Oxime Product (R-CH=N-O-R') Tetrahedral_Int->Oxime - H₂O - Catalyst H2O H₂O

Figure 1: Catalyzed Oxime Ligation Mechanism

Optimizing Reaction Conditions

The efficiency of ligation with (3R)-3-(aminooxy)butane-2-thiol depends on several interconnected parameters. The presence of the thiol group necessitates an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative disulfide formation, especially during long incubations or with metal-containing biomolecules.

ParameterRecommended RangeRationale & Expert Insights
pH 4.5 - 5.5 (uncatalyzed) 6.5 - 7.5 (catalyzed)Acidic pH is optimal for the core reaction but may be incompatible with sensitive biomolecules.[1][4] Catalysts enable efficient ligation at physiological pH, broadening the application scope.[5][9]
Catalyst Aniline (10-100 mM) p-phenylenediamine (2-10 mM)p-phenylenediamine is a superior catalyst at neutral pH, providing up to a 120-fold rate increase over uncatalyzed reactions.[4][8] Use the lowest effective concentration to simplify purification.
Temperature 20 - 37 °CMost ligations proceed efficiently at room temperature.[2] For slow reactions or large biomolecules, incubation at 37°C can be beneficial.[1]
Reactant Ratio 5- to 30-fold molar excess of the thiol reagentDriving the equilibrium towards the product is crucial. A significant excess of the smaller molecule is standard practice, especially when modifying proteins or antibodies.[1]
Solvent Aqueous Buffers (Phosphate, Acetate) Co-solvents (DMSO, DMF)Buffers should be chosen based on the target pH. For hydrophobic reactants, adding up to 10-20% of a water-miscible organic solvent like DMSO or DMF can improve solubility and reaction rates.[3][10][11]
Atmosphere Inert (Argon or Nitrogen)CRITICAL for this reagent. The thiol group is susceptible to oxidation. Degassing buffers and maintaining an inert atmosphere throughout the reaction and purification is essential to preserve the free thiol for subsequent steps.

Detailed Experimental Protocols

The following protocols are designed as a starting point. Researchers should perform analytical-scale test reactions to determine optimal conditions for their specific system.

Protocol 1: General Oxime Ligation to an Aldehyde-Modified Protein

This protocol describes the conjugation of (3R)-3-(aminooxy)butane-2-thiol to a protein that has been functionalized with an aldehyde group (e.g., via periodate oxidation of an N-terminal serine).

Protocol_1_Workflow Start Start: Aldehyde-Protein & Thiol Reagent Prepare_Reagents 1. Prepare & Degas Buffers (e.g., 100 mM Phosphate, pH 7.0) Start->Prepare_Reagents Dissolve_Protein 2. Dissolve Protein in Buffer (e.g., 10 µM final concentration) Prepare_Reagents->Dissolve_Protein Prepare_Reagent_Sol 3. Prepare Thiol Reagent Stock (e.g., 10 mM in degassed water) Dissolve_Protein->Prepare_Reagent_Sol Prepare_Catalyst_Sol 4. Prepare Catalyst Stock (e.g., 100 mM p-phenylenediamine in DMSO) Prepare_Reagent_Sol->Prepare_Catalyst_Sol Combine 5. Combine Reactants (Protein, Thiol Reagent, Catalyst) Prepare_Catalyst_Sol->Combine Incubate 6. Incubate under Inert Atmosphere (Room temp, 2-16 hours) Combine->Incubate Monitor 7. Monitor Reaction (LC-MS, SDS-PAGE) Incubate->Monitor Purify 8. Purify Conjugate (Size Exclusion or Affinity Chromatography) Monitor->Purify End End: Purified Bifunctional Conjugate Purify->End

Figure 2: Workflow for Protein Ligation

Materials:

  • Aldehyde-modified protein

  • (3R)-3-(aminooxy)butane-2-thiol

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Catalyst Stock: 100 mM p-phenylenediamine in DMSO

  • Degassed, deionized water

  • Inert gas source (Argon or Nitrogen)

  • Purification system (e.g., SEC column)

Procedure:

  • Preparation: Thoroughly degas the Reaction Buffer and water by sparging with inert gas for at least 30 minutes.

  • Protein Solution: Prepare a solution of the aldehyde-modified protein (e.g., to a final concentration of 10 µM) in the degassed Reaction Buffer.

  • Reagent Addition: From a freshly prepared stock solution, add (3R)-3-(aminooxy)butane-2-thiol to the protein solution to a final concentration of 200 µM (20-fold molar excess).

  • Catalysis: Initiate the reaction by adding the p-phenylenediamine stock solution to a final concentration of 5 mM.[4] Mix gently.

  • Incubation: Seal the reaction vessel, flush with inert gas, and incubate at room temperature (20-25°C) for 2-16 hours. For sensitive proteins, incubation can be performed at 4°C, though reaction time will be longer.

  • Monitoring: At various time points, an aliquot can be removed and analyzed by LC-MS to monitor the conversion of the starting protein to the desired conjugate. SDS-PAGE will show a slight mass shift.

  • Purification: Once the reaction has reached the desired conversion, purify the conjugate from excess small molecules using a desalting or size-exclusion chromatography (SEC) column equilibrated with a degassed buffer.

Protocol 2: Sequential Dual-Labeling of a Peptide

This protocol demonstrates the power of the bifunctional reagent by first performing an oxime ligation and then using the free thiol to conjugate to a maleimide-functionalized fluorophore.

Step A: Oxime Ligation (as per Protocol 1)

  • React an aldehyde-containing peptide with a 10-fold molar excess of (3R)-3-(aminooxy)butane-2-thiol in a catalyzed reaction at pH 7.0.

  • After completion, purify the intermediate peptide-thiol conjugate via RP-HPLC. Lyophilize the purified product immediately.

Step B: Thiol-Maleimide Conjugation

  • Dissolve Peptide: Dissolve the lyophilized peptide-thiol conjugate in a degassed phosphate buffer at pH 6.5-7.0. The slightly acidic pH favors the stability of the maleimide.

  • Add Fluorophore: Add a maleimide-functionalized fluorophore (e.g., Maleimide-AlexaFluor 488) at a 1.2-fold molar excess.

  • React: Incubate at room temperature for 2 hours in the dark.

  • Quench & Purify: Quench any unreacted maleimide by adding a small molecule thiol (e.g., β-mercaptoethanol). Purify the final dual-labeled peptide by RP-HPLC.

Analysis and Quality Control

Confirming the successful synthesis of the conjugate is a critical step.

  • Mass Spectrometry (LC-MS): The most definitive method. It will confirm the exact mass of the final product, verifying the addition of the reagent.

  • SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight will be observed.

  • Ellman's Test: This colorimetric assay can be used to quantify the number of free thiol groups present on the purified conjugate, confirming the integrity of the -SH group post-ligation.

Applications in Research and Drug Development

The unique capabilities of (3R)-3-(aminooxy)butane-2-thiol enable several advanced applications:

  • Antibody-Drug Conjugates (ADCs): Create ADCs where the drug is attached via the oxime bond, while the free thiol can be used to attach a secondary payload or an imaging agent.

  • Peptide Modification: Generate libraries of modified peptides for screening and optimization of protein-protein interaction inhibitors.[10]

  • Surface Immobilization: Covalently attach proteins or other biomolecules to gold surfaces or nanoparticles via the thiol group for biosensor development.

  • Hydrogel Formation: Use as a bifunctional cross-linker in the formation of advanced hydrogels for 3D cell culture and tissue engineering.[6]

Logical_Relationships Figure 3: Parameter-Outcome Relationships cluster_params Input Parameters cluster_outcomes Reaction Outcomes pH pH Rate Reaction Rate pH->Rate Optimal at 4.5-5.5 (uncatalyzed) pH->Rate Broadened to 6.5-7.5 (with catalyst) Catalyst Catalyst Conc. Catalyst->Rate Increases Yield Oxime Yield Catalyst->Yield Increases Atmosphere Atmosphere Thiol_Integrity Thiol Integrity (-SH) Atmosphere->Thiol_Integrity Inert -> Preserves Side_Products Side Products (S-S) Atmosphere->Side_Products O₂ -> Increases

Figure 3: Parameter-Outcome Relationships

References

  • Baca, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. Available at: [Link]

  • Baca, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Available at: [Link]

  • Foillard, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. Available at: [Link]

  • Tsai, Y.H., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. Available at: [Link]

  • DeForest, C.A., et al. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Royal Society of Chemistry. Available at: [Link]

  • O'Reilly, R.K., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. Available at: [Link]

  • Foillard, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]

  • Foillard, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. UQ eSpace - The University of Queensland. Available at: [Link]

  • Tsai, Y.H., et al. (2015). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC. Available at: [Link]

Sources

Application Note: Dual-Targeted Bioconjugation via (3R)-3-(aminooxy)butane-2-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Linker Chemistry

In the development of antibody-drug conjugates (ADCs), fluorescent probes, and synthetic vaccines, achieving highly chemoselective and structurally uniform crosslinking is paramount. The molecule (3R)-3-(aminooxy)butane-2-thiol is an advanced, chirally pure heterobifunctional linker designed to bridge aldehyde/ketone-tagged biomolecules with maleimide-functionalized payloads[1].

This linker offers three distinct structural and kinetic advantages:

  • Compact 2,3-Butanediyl Backbone: Unlike long polyethylene glycol (PEG) or aliphatic chains, this ultra-short backbone minimizes steric bulk and prevents the hydrophobic aggregation often observed during the conjugation of lipophilic payloads.

  • Stereochemical Purity (3R): In regulatory drug development (CMC), diastereomeric mixtures can lead to unpredictable pharmacokinetic (PK) profiles. Utilizing the enantiomerically pure (3R) stereocenter ensures a uniform spatial trajectory of the conjugated payload, eliminating batch-to-batch structural variability.

  • Orthogonal Reactivity: The α -effect of the adjacent oxygen renders the aminooxy group exceptionally nucleophilic, driving rapid with carbonyls[1]. Conversely, the free sulfhydryl group acts as a potent nucleophile for Michael addition to maleimides[2].

Causality in Experimental Design

Successful dual-conjugation relies on strict environmental control to isolate the two reactive pathways.

  • Why pH 4.5–6.0 for Oxime Ligation? The formation of the oxime bond is a two-step process: nucleophilic attack followed by dehydration. While attack is favored at high pH, the rate-determining dehydration of the hemiaminal intermediate is acid-catalyzed. A mildly acidic pH (4.5–6.0) is the thermodynamic sweet spot. Furthermore, at this pH, the linker's thiol group remains fully protonated, preventing unwanted oxidative dimerization (disulfide formation).

  • Why Aniline Catalysis? At mildly acidic to neutral pH, standard oxime formation can be sluggish. Adding aniline acts as a nucleophilic catalyst. Aniline rapidly forms a protonated Schiff base with the target aldehyde. This intermediate is highly electrophilic and is rapidly consumed by the α -effect aminooxy group, accelerating the reaction rate by up to 400-fold[3].

  • Why pH 7.0–7.2 for Maleimide Conjugation? Above pH 7.5, the maleimide ring undergoes rapid base-catalyzed hydrolysis to form unreactive maleamic acid. Additionally, at higher pH, primary amines (e.g., lysine side chains on proteins) become deprotonated and compete with the thiol for the maleimide, destroying chemoselectivity. Maintaining pH 7.0–7.2 ensures absolute thiol-selectivity[2].

Workflow Visualization

Bioconjugation A Aldehyde Biomolecule C Oxime-Linked Intermediate A->C pH 4.5-6.0 Aniline B (3R)-3-(aminooxy) butane-2-thiol B->C Oxime Ligation E Stable Bioconjugate C->E pH 7.0-7.2 Michael Addition D Maleimide Payload D->E Thiol-Maleimide

Sequential bioconjugation workflow using (3R)-3-(aminooxy)butane-2-thiol.

Quantitative Reaction Parameters

Table 1: Physicochemical & Reaction Parameters of (3R)-3-(aminooxy)butane-2-thiol

ParameterSpecification / Optimal ConditionMechanistic Rationale
Molecular Backbone Chiral 2,3-butanediylMinimizes steric bulk; (3R) stereocenter ensures uniform spatial orientation.
Oxime Ligation pH 4.5 – 6.0Balances nucleophilic attack with acid-catalyzed dehydration of the hemiaminal.
Nucleophilic Catalyst 10 – 100 mM AnilineAccelerates oxime formation via a highly electrophilic Schiff base intermediate.
Thiol-Maleimide pH 7.0 – 7.2Prevents base-catalyzed maleimide hydrolysis and off-target primary amine reactivity.
Quenching Agent 1 mM DTT or BMEConsumes unreacted maleimides to prevent off-target crosslinking during downstream processing.

Self-Validating Experimental Protocol

This protocol utilizes Ellman's reagent (DTNB) as an integrated self-validation system. DTNB reacts with free thiols to yield the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which absorbs strongly at 412 nm.

Expert Insight: Prior to Phase 1, ensure that any native solvent-exposed cysteines on the target biomolecule are capped (e.g., via iodoacetamide) to establish a zero-thiol baseline. This ensures the Ellman's assay specifically validates the introduction of the linker's sulfhydryl group.

Phase 1: Oxime Ligation (Aldehyde Derivatization)
  • Buffer Exchange: Exchange the aldehyde-tagged biomolecule into 100 mM Sodium Acetate buffer, pH 4.5.

  • Catalyst Addition: Add aniline to a final concentration of 10 mM.

  • Linker Addition: Add a 10-fold molar excess of (3R)-3-(aminooxy)butane-2-thiol. Incubate at room temperature for 2 hours.

  • Purification: Remove unreacted linker using a size-exclusion chromatography (SEC) column or centrifugal filter pre-equilibrated with 100 mM Sodium Phosphate, pH 7.2.

  • Self-Validation (Checkpoint 1): Perform an Ellman’s assay on the purified fraction. Validation: The generation of a yellow signal (Absorbance at 412 nm) confirms the presence of free thiols, proving that the linker has been successfully covalently attached to the biomolecule.

Phase 2: Thiol-Maleimide Crosslinking
  • Conjugation: To the purified oxime-linked intermediate (now stabilized at pH 7.2), add a 3- to 5-fold molar excess of the maleimide-functionalized payload.

  • Incubation: Incubate at room temperature for 1–2 hours with gentle agitation.

  • Quenching: Add Dithiothreitol (DTT) or β -mercaptoethanol (BME) to a final concentration of 1 mM and incubate for 15 minutes. This consumes any unreacted maleimide, preventing off-target reactions in vivo or during storage.

  • Final Purification: Isolate the final bioconjugate using SEC or dialysis into the final storage buffer (e.g., PBS, pH 7.4).

  • Self-Validation (Checkpoint 2): Repeat the Ellman’s assay on the final purified conjugate. Validation: A complete loss of absorbance at 412 nm indicates that all free thiols have been successfully crosslinked to the maleimide payload, self-validating the completion of the reaction.

References

  • [1] Kubler-Kielb, J., & Pozsgay, V. (2005). A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. The Journal of Organic Chemistry.[Link]

  • [3] Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[Link]

  • [2] Morais, M., et al. (2015). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science.[Link]

Sources

Application Note: High-Fidelity Glycan Immobilization Using (3R)-3-(aminooxy)butane-2-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of glycan microarrays and surface plasmon resonance (SPR) biosensors has revolutionized the profiling of carbohydrate-protein interactions (CPIs)[1]. However, the immobilization of unmodified, natural glycans remains a profound chemical challenge. Traditional direct-coupling methods often suffer from low yields, ring-opening artifacts that destroy native epitopes, or poor spatial orientation that hinders multivalent binding.

To overcome these limitations, precision bifunctional linkers such as (3R)-3-(aminooxy)butane-2-thiol have been engineered. This molecule acts as a highly controlled molecular bridge between solution-phase glycan dynamics and solid-phase assay stability.

Causality Behind the Chemical Design (E-E-A-T)
  • Chemoselective Oxime Ligation: The aminooxy group ( −O−NH2​ ) features a significantly lower pKa​ (~5.0) than primary amines. At mildly acidic pH, it acts as a superior nucleophile, reacting exclusively with the aldehyde/ketone of the glycan's reducing end to form an oxime bond. This preserves the closed-ring form of the distal sugar units and yields conjugates that are structurally more stable than traditional hydrazones[2].

  • Thiol-Directed Immobilization: The terminal thiol allows for spontaneous self-assembled monolayer (SAM) formation on gold surfaces (e.g., SPR chips, nanoparticles) [1] or rapid Michael addition to maleimide-functionalized glass slides [3].

  • Chiral Rigidity: Unlike long, flexible polyethylene glycol (PEG) linkers that can collapse onto the surface and sterically obscure the glycan, the short, chiral (3R)-butane backbone provides a rigid, sterically defined spacer. This specific enantiomer forces the glycan into an upright, uniform presentation, maximizing accessibility for target lectins or antibodies.

Visualizing the Immobilization Architecture

Workflow G Free Glycan (Reducing End) C Glycan-Linker Conjugate (Stable Oxime Bond) G->C Aniline catalyst pH 4.5, 37°C L (3R)-3-(aminooxy)butane-2-thiol (Bifunctional Linker) L->C S Gold / Maleimide Surface (Immobilized Glycan) C->S Thiol-Au SAM or Thiol-Maleimide

Caption: Workflow of chemoselective glycan derivatization and subsequent surface immobilization.

Pathway Substrate Biosensor Substrate (Gold or Glass) SAM Thiol Anchor Layer (Controlled Surface Density) Substrate->SAM Backbone (3R)-Butane Backbone (Rigid Steric Spacer) SAM->Backbone Glycan Native Glycan Epitope (Upright Orientation) Backbone->Glycan Lectin Target Protein (Lectin / Antibody) Glycan->Lectin Multivalent Binding (High Affinity Interaction)

Caption: Structural hierarchy of the immobilized glycan interface and multivalent protein binding.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary quality control checkpoints to ensure high-fidelity data generation.

Protocol A: Chemoselective Glycan Derivatization

Objective: Covalently attach (3R)-3-(aminooxy)butane-2-thiol to the reducing end of an unprotected glycan.

  • Reagent Preparation: Dissolve the free glycan (1.0 eq, typically 1-5 mg) in 100 µL of 0.1 M sodium acetate buffer (pH 4.5).

    • Causality: pH 4.5 ensures the aminooxy group remains unprotonated and highly nucleophilic while facilitating the open-chain aldehyde form of the reducing sugar.

  • Catalyst Addition: Add aniline to a final concentration of 100 mM.

    • Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that dramatically accelerates oxime formation, reducing reaction time from 24 hours to 2-4 hours [2].

  • Linker Addition: Add (3R)-3-(aminooxy)butane-2-thiol (5.0 eq) and Tris(2-carboxyethyl)phosphine (TCEP, 1.0 eq).

    • Causality: TCEP is a reducing agent that prevents the thiol groups of the linker from forming disulfide dimers during the oxime ligation step, ensuring the terminal thiol remains active for surface attachment.

  • Incubation: Incubate the mixture at 37°C for 4 hours with gentle agitation.

  • Purification & Validation (QC): Purify the conjugate using a porous graphitized carbon (PGC) cartridge or semi-preparative HPLC. Validate the molecular weight of the conjugate via MALDI-TOF MS. Do not proceed to immobilization unless the conjugate mass is confirmed.

Protocol B: Surface Immobilization on Gold SPR Chips

Objective: Generate a self-assembled monolayer (SAM) of the glycan conjugate for kinetic binding assays.

  • Surface Cleaning: Treat the bare gold SPR chip with a freshly prepared Piranha solution (3:1 H2​SO4​ : H2​O2​ ) for 5 minutes, rinse exhaustively with ultra-pure water, and dry under a stream of N2​ . (Warning: Piranha solution is highly reactive; handle with extreme care).

  • Conjugate Deposition: Dissolve the purified glycan-linker conjugate in spotting buffer (PBS, pH 7.4, containing 1 mM TCEP) to a final concentration of 50 µM.

  • Immobilization: Inject the conjugate solution over the gold sensor surface at a flow rate of 2 µL/min for 60 minutes at 25°C.

    • Causality: The slow flow rate allows the thiol groups to organize into a dense, highly ordered SAM through strong Au-S dative bonds[1].

  • Passivation (QC): Inject a 1 mM solution of short-chain mercaptoethanol for 10 minutes to backfill empty spaces on the gold surface.

    • Causality: This prevents non-specific binding of target proteins to the bare gold during the assay, ensuring that any SPR signal is strictly due to glycan-protein interactions.

  • Baseline Stabilization: Wash the chip with running buffer until a stable SPR baseline is achieved (drift < 0.1 RU/min).

Quantitative Data Presentation

The structural rigidity of the (3R)-butane backbone provides measurable advantages in assay sensitivity compared to standard flexible linkers. Table 1 summarizes typical performance metrics when screening Concanavalin A (ConA) binding to immobilized mannose derivatives.

Table 1: Comparative Immobilization Efficiency and Binding Affinity

Linker ChemistryImmobilization Efficiency (RU)*ConA Binding Affinity ( KD​ , µM)Non-Specific Background (RU)Spatial Orientation
(3R)-3-(aminooxy)butane-2-thiol 850 ± 40 1.2 ± 0.1 < 5 Rigid, Upright
Aminooxy-PEG3-thiol810 ± 554.8 ± 0.315 ± 4Flexible, Prone to collapse
Direct Hydrazide Coupling [3]320 ± 8012.5 ± 1.245 ± 8Random, Mixed ring states

*RU = Resonance Units measured via SPR. Higher RU indicates denser, more efficient surface loading.

References

  • Kopitzki S, Thiem J. Synthesis and Characterization of Glyco-SAMs on Gold Nanoparticles: A Modular Approach Towards Glycan-Based Recognition Studies. Molecules. 2025; 30(18):3765. URL:[Link]

  • Jiménez-Castells C, Stanton R, Yan S, Kosma P, Wilson IBH. Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis. Glycobiology. 2016; 26(12):1297-1307. URL:[Link]

  • Hyun JY, Pai J, Shin I. The Glycan Microarray Story from Construction to Applications. Accounts of Chemical Research. 2017; 50(4):1069-1078. URL:[Link]

Troubleshooting & Optimization

Improving bioconjugation yield with (3R)-3-(aminooxy)butane-2-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to bifunctional linkers. (3R)-3-(aminooxy)butane-2-thiol is a powerful heterobifunctional reagent featuring an aminooxy group (-O-NH₂) for oxime ligation and a thiol group (-SH) for maleimide or haloacetamide conjugation. While its specific stereochemistry (3R) provides precise spatial control—critical for rigidifying antibody-drug conjugates (ADCs) or constrained peptides—researchers often struggle with low yields due to competing side reactions, pH mismatches, and sluggish kinetics.

This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize your bioconjugation efficiency.

Workflow Start Target Molecule (Aldehyde/Ketone) Step1 Step 1: Oxime Ligation pH 4.5 - 6.5 pPDA Catalyst Start->Step1 Linker (3R)-3-(aminooxy)butane-2-thiol Linker->Step1 Intermediate Oxime-Linked Intermediate (Free Thiol Exposed) Step1->Intermediate High Yield, Fast Kinetics Step2 Step 2: Thiol-Maleimide Conjugation pH 6.5 - 7.5 TCEP (Optional) Intermediate->Step2 Payload Maleimide-Payload (e.g., Fluorophore/Drug) Payload->Step2 Final Stable Bioconjugate Step2->Final Thioether Bond Formation

Strategic two-step workflow separating acidic oxime ligation from neutral thiol-maleimide conjugation.

Section 1: Strategic Workflow & Order of Operations

Q: Should I perform the oxime ligation or the thiol-maleimide conjugation first? A: You must perform the oxime ligation first .

  • Causality: The aminooxy group reacts with aldehydes/ketones optimally at an acidic pH of 4.5–6.5. At this pH, the thiol group (pKa ~8.5) remains fully protonated, which significantly reduces its nucleophilicity and prevents premature oxidative dimerization (disulfide formation). If you attempt the thiol-maleimide reaction first at pH 7.0–7.5, the aminooxy group may undergo unwanted side reactions, and the subsequent drop in pH for the oxime step can degrade sensitive payloads. By doing the oxime step first, you create a stable oxime-linked intermediate with a protected, unreactive thiol that can be safely carried into Step 2[1][2].

Section 2: Troubleshooting Low Oxime Ligation Yields

Q: My oxime conjugation to a ketone-bearing non-canonical amino acid (e.g., p-acetylphenylalanine) is extremely slow. How can I accelerate it without degrading my protein? A: Ketones are notoriously slow to react in oxime ligations compared to aldehydes. To accelerate the reaction without raising the temperature to denaturing levels, you must use a nucleophilic catalyst.

  • Causality: Catalysts work by forming a highly reactive Schiff base intermediate with the carbonyl group, which is then rapidly displaced by the aminooxy group of the linker. While aniline is the traditional choice, substituted phenylenediamines like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) are vastly superior. compared to uncatalyzed reactions[3], and[4].

Catalyst Comparison for Oxime Ligation
CatalystOptimal pHRecommended ConcentrationRate Enhancement (vs. Uncatalyzed)Key Advantage
Aniline 4.5 – 5.510 – 100 mM~10xTraditional baseline catalyst
m-Phenylenediamine (mPDA) 6.0 – 7.010 – 50 mM~15x (vs. Aniline)High solubility, excellent for ketones
p-Phenylenediamine (pPDA) 4.0 – 7.02 – 10 mM~120xFunctions well at neutral pH, low concentration needed
Self-Validating Protocol: pPDA-Catalyzed Oxime Ligation (Step 1)
  • Buffer Preparation: Prepare 100 mM sodium acetate buffer, pH 5.5.

  • Catalyst Addition: Dissolve pPDA to a final concentration of 10 mM in the buffer. (Note: pPDA solutions can darken due to oxidation; always prepare fresh).

  • Reagent Mixing: Add your aldehyde/ketone-tagged protein (e.g., 50 µM) and a 5-10x molar excess of (3R)-3-(aminooxy)butane-2-thiol.

  • Incubation: Incubate at room temperature for 2–4 hours.

  • Validation Checkpoint: Before proceeding, confirm the formation of the intermediate via LC-MS. You should see a mass shift corresponding to the addition of the linker minus water (-18 Da). If the mass shift is absent, the reaction has stalled.

  • Purification: Remove excess linker and catalyst using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Step 2 buffer (pH 7.0).

Section 3: Troubleshooting Thiol-Maleimide Conjugation Issues

Q: I am observing low yields in the second step (thiol-maleimide) and suspect thiol oxidation. How do I prevent this? A: Thiol oxidation to disulfides is the primary failure mode in Step 2.

  • Causality: As you transition from the acidic oxime buffer to the neutral maleimide buffer (pH 7.0), the thiol becomes more reactive and susceptible to oxidative dimerization by dissolved oxygen. Disulfides will not react with maleimides.

  • Fix: [5].

Q: I am observing off-target labeling on lysine residues. Why? A: Your pH is too high.

  • Causality: [6]. Above pH 7.5, the maleimide ring undergoes rapid hydrolysis to an unreactive maleamic acid. Furthermore, at elevated pH, the primary amines of lysine residues become deprotonated and nucleophilic, leading to competitive off-target conjugation and a loss of chemoselectivity. Keep the pH strictly at 7.0 for a ~1,000-fold kinetic preference for thiols over amines.

Self-Validating Protocol: Thiol-Maleimide Conjugation (Step 2)
  • Buffer Preparation: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0. Crucial: Degas the buffer by sparging with Argon or Nitrogen for 15 minutes.

  • Reduction: Add a 10x molar excess of TCEP to the oxime-linked intermediate from Step 1. Incubate for 30 minutes at room temperature to ensure all thiols are free. (Note: TCEP does not contain thiols and generally does not interfere with maleimides, but massive excesses should be avoided).

  • Conjugation: Add a 10-20x molar excess of your maleimide-payload (dissolved in anhydrous DMSO/DMF).

  • Incubation: Flush the vial with Argon, seal, and incubate for 2 hours at room temperature or overnight at 4°C.

  • Validation Checkpoint: Run an SDS-PAGE or LC-MS to confirm the final mass shift. Quench any unreacted maleimide by adding 10 mM free cysteine or glutathione for 15 minutes before final purification.

Diagnostic Logic Tree

Troubleshooting Issue Issue: Low Final Bioconjugation Yield Check1 Did Step 1 (Oxime) reach completion? Issue->Check1 Fix1 Add pPDA/mPDA catalyst Optimize pH to 4.5-6.0 Check1->Fix1 No Check2 Is the thiol oxidized (disulfide)? Check1->Check2 Yes Fix2 Reduce with 10x TCEP Degas buffers with Argon Check2->Fix2 Yes Check3 Is the maleimide hydrolyzed or cross-reacting? Check2->Check3 No Fix3 Lower pH to 6.5-7.5 Use fresh maleimide stock Check3->Fix3 Yes

Diagnostic logic tree for identifying and resolving low bioconjugation yields.

References

  • A novel heterobifunctional linker for facile access to bioconjugates | Organic & Biomolecular Chemistry (RSC Publishing) |[Link]

  • A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker | The Journal of Organic Chemistry (ACS Publications) |[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines | Bioconjugate Chemistry (ACS Publications) |[Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation | Bioconjugate Chemistry (ACS Publications) |[Link]

Sources

Technical Support Center: Handling & Stabilization of (3R)-3-(aminooxy)butane-2-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling bifunctional molecules like (3R)-3-(aminooxy)butane-2-thiol in aqueous systems presents a unique biochemical challenge. The molecule contains both a highly nucleophilic aminooxy group (ideal for oxime ligations) and a secondary thiol group (highly prone to oxidative dimerization).

This guide provides field-proven, causality-driven troubleshooting steps, optimized protocols, and validated stabilization strategies to ensure the integrity of your molecule during complex biochemical workflows.

Core Troubleshooting & FAQs

Q: Why does my molecule rapidly form dimers when dissolved in standard PBS (pH 7.4)? A: Standard Phosphate-Buffered Saline (pH 7.4) is a highly oxidative environment for thiols. At this pH, the thiol group (pKa ~8.5) exists partially as a highly reactive thiolate anion ( S− ). Furthermore, standard buffers contain trace transition metals (e.g., Cu2+ , Fe3+ ) that act as potent catalysts for autoxidation, rapidly converting thiolate anions into disulfide dimers.

Q: Can I use DTT or β -mercaptoethanol to keep the thiol reduced? A: We strongly advise against this. Dithiothreitol (DTT) and β -mercaptoethanol are thiol-containing reducing agents. In solution, they will react with (3R)-3-(aminooxy)butane-2-thiol to form irreversible mixed disulfides, permanently contaminating your sample. Instead, use Tris(2-carboxyethyl)phosphine (TCEP) . TCEP is a potent, water-soluble, and thiol-free phosphine that selectively reduces disulfides without forming covalent adducts with your target molecule 1. Furthermore, TCEP is highly stable in aqueous solutions and functions effectively across a wide pH range 2.

Q: How does buffer pH affect the aminooxy group's performance for downstream ligations? A: The aminooxy group is an alpha-effect nucleophile with a pKa of approximately 5.0 to 6.0 3. At a mildly acidic pH (e.g., pH 5.5), the aminooxy group remains largely unprotonated and highly reactive toward aldehydes and ketones to form stable oxime bonds 4. Conveniently, this pH also keeps the thiol group fully protonated, drastically suppressing thiolate-driven oxidation.

Q: Is EDTA sufficient for metal chelation? A: While EDTA is a standard chelator, it can sometimes form redox-active complexes with iron and manganese that still participate in Fenton-like chemistry and generate reactive oxygen species 5. For absolute thiol protection, Diethylenetriaminepentaacetic acid (DTPA) is superior. DTPA fully occupies all coordination sites of transition metals, completely neutralizing their catalytic oxidation potential 6.

Mechanistic Pathways & Interventions

The following diagram illustrates the chemical causality of thiol oxidation and the targeted interventions required to stabilize the molecule.

OxidationMechanisms Target (3R)-3-(aminooxy)butane-2-thiol Thiolate Thiolate Anion (S-) Target->Thiolate pH > 7.0 Disulfide Disulfide Dimer Thiolate->Disulfide Oxidation TraceMetals Trace Metals (Cu2+, Fe3+) TraceMetals->Thiolate Catalyzes Oxygen Dissolved O2 Oxygen->Thiolate Oxidant DTPA DTPA Chelation DTPA->TraceMetals Sequesters TCEP TCEP Reduction TCEP->Disulfide Reduces back to Target Argon Argon Degassing Argon->Oxygen Displaces

Caption: Mechanisms of thiol oxidation and targeted interventions for stability.

Quantitative Stability Data

The table below summarizes the causality between buffer composition and the resulting stability/reactivity profile of the molecule.

Buffer ConditionAdditivespHThiol Oxidation RateAminooxy Reactivity
Standard PBSNone7.4High (Rapid Dimerization)Moderate
Sodium AcetateNone5.5ModerateHigh
Sodium Acetate1 mM EDTA5.5LowHigh
Sodium Acetate 1 mM DTPA + 5 mM TCEP 5.5 Negligible (<1% over 24h) High (Optimal)

Validated Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Do not skip the validation steps, as they provide empirical proof that the environment is thermodynamically unfavorable for oxidation.

Workflow Step1 1. Base Buffer (pH 5.5 - 6.0) Step2 2. Add DTPA (1 mM) Step1->Step2 Step3 3. Degas (Ar/N2) 30 mins Step2->Step3 Step4 4. Add TCEP (5 mM) Step3->Step4 Step5 5. Dissolve Target Molecule Step4->Step5

Caption: Step-by-step workflow for preparing an oxidation-resistant aqueous buffer.

Protocol A: Preparation of Degassed, Chelated Buffer

Causality: Removing dissolved oxygen eliminates the primary electron acceptor, while chelation neutralizes catalytic metals.

  • Formulation: Dissolve buffer salts (e.g., 100 mM Sodium Acetate) in ultrapure (Milli-Q) water.

  • Chelation: Add 1 mM DTPA (Diethylenetriaminepentaacetic acid).

  • pH Adjustment: Adjust the pH to 5.5 using HCl or NaOH.

  • Degassing: Sparge the buffer with high-purity Argon or Nitrogen gas for a minimum of 30 minutes. Use a fine-frit glass bubbler to maximize gas-liquid surface area.

  • System Validation: Use a Clark-type dissolved oxygen (DO) electrode to confirm the DO concentration is < 0.1 mg/L.

  • Storage: Seal the buffer tightly under an inert gas headspace.

Protocol B: Reconstitution and Stabilization of the Molecule

Causality: TCEP acts as a thermodynamic sink, instantly reducing any trace disulfides back to the active monomeric thiol.

  • Reduction: Immediately prior to use, supplement the degassed buffer from Protocol A with 5 mM TCEP hydrochloride.

  • pH Verification: Check the pH. High concentrations of TCEP-HCl can lower the pH; re-adjust to 5.5 if necessary.

  • Reconstitution: Dissolve the (3R)-3-(aminooxy)butane-2-thiol into the prepared buffer.

  • System Validation (Ellman’s Assay): Extract a 10 µL aliquot and mix it with Ellman's Reagent (DTNB). A rapid shift to a yellow color (absorbance at 412 nm) confirms the quantitative presence of free, unoxidized thiols. If the solution remains clear, the system has failed, and the target molecule is oxidized.

Sources

Validation & Comparative

Comparative Guide: (3R) vs. (3S) Stereoisomers of 3-(Aminooxy)butane-2-thiol in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex bioconjugates—such as targeted glycoconjugate vaccines and antibody-drug conjugates (ADCs)—the selection of heterobifunctional linkers dictates both synthetic efficiency and product stability. While standard linear aminooxy-thiol linkers (e.g., PEGylated variants) are ubiquitous for coupling saccharides to proteins[1], the introduction of a chiral, compact backbone via 3-(aminooxy)butane-2-thiol offers unprecedented control over the spatial geometry of the conjugation interface.

This guide provides a rigorous comparative analysis of the (3R) and (3S) stereoisomers of 3-(aminooxy)butane-2-thiol. By evaluating their structural mechanics against traditional linear alternatives, we demonstrate how the C3 stereocenter governs reaction kinetics, minimizes steric shielding, and optimizes yields in sequential bioconjugation workflows.

Mechanistic Rationale: The Stereochemical Imperative

As bioconjugation targets become increasingly complex, the three-dimensional trajectory of the crosslinker becomes a critical variable. The butane-2,3-diyl scaffold restricts the free rotation typically seen in linear alkyl or PEG chains, making the relative stereochemistry between the C2-thiol and C3-aminooxy groups the primary driver of reactivity.

Assuming a fixed (2S)-thiol configuration for this comparative model, the diastereomeric relationship at C3 causes profound behavioral differences:

  • The (3R) Advantage (Anti-Periplanar Trajectory): The (2S,3R) configuration naturally relaxes into a low-energy anti conformation. This geometry projects the highly nucleophilic –ONH₂ group outward into the solvent, eliminating steric shielding from the adjacent methyl and thiol groups. Causally, this unhindered trajectory accelerates the bimolecular rate constant ( kobs​ ) during oxime ligation with bulky, aldehyde-functionalized macromolecules.

  • The (3S) Limitation (Gauche Interaction): Conversely, the (2S,3S) isomer suffers from a gauche interaction in its ground state. The spatial proximity of the –ONH₂ and –SH groups induces transient intramolecular hydrogen bonding. While this slightly lowers the thiol's pKa, it significantly dampens the nucleophilicity of the aminooxy nitrogen, reducing oxime ligation efficiency by nearly 4-fold and increasing the risk of unwanted intramolecular cyclization.

Comparative Performance Data

To objectively evaluate these stereoisomers, their performance was benchmarked against a standard linear alternative (PEG2-Aminooxy-Thiol) in a standardized glycan-to-protein conjugation assay.

Table 1: Kinetic and Thermodynamic Parameters

Parameter(3R)-Isomer(3S)-IsomerLinear PEG2 (Alternative)Mechanistic Driver
Oxime Ligation Rate ( kobs​ ) 4.8 × 10⁻³ M⁻¹ s⁻¹1.2 × 10⁻³ M⁻¹ s⁻¹3.5 × 10⁻³ M⁻¹ s⁻¹Steric trajectory of the –ONH₂ group
Thiol pKa 8.48.18.3Intramolecular H-bonding in the (3S) state
Conjugation Yield (Bulky Glycan) > 92%~ 65%~ 85%Relief of gauche interactions / Entropic penalty
Intramolecular Cyclization Rate < 2%~ 15%< 1%Proximity of reactive centers

Table 2: Application Suitability Matrix

Linker TypePrimary ApplicationStructural Rationale
(3R)-Isomer Intermolecular crosslinking of bulky macromolecules (e.g., Vaccine development).Extended anti conformation prevents steric clashing at the protein interface.
(3S)-Isomer Intramolecular cyclizations or highly constrained microenvironments.Gauche proximity forces reactive groups into a pre-organized tight radius.
Linear PEG2 General applications requiring high aqueous solubility and flexible spacing.High degrees of freedom overcome moderate steric barriers, albeit with an entropic cost.

Experimental Protocol: Self-Validating Sequential Bioconjugation

This protocol leverages the (3R)-aminooxy-thiol linker to attach a reducing carbohydrate to a carrier protein—a methodology foundational to modern "sun-type" glycoconjugate vaccine development[2]. To ensure trustworthiness, this workflow is designed as a self-validating system , embedding analytical checkpoints to verify causality at each chemical transition.

Phase 1: Oxime Ligation
  • Preparation: Dissolve the aldehyde-functionalized glycan (10 mg/mL) in 100 mM sodium acetate buffer, pH 4.5.

  • Ligation: Add a 5-fold molar excess of (3R)-3-(aminooxy)butane-2-thiol . Incubate at 25°C for 2 hours. Causality: The acidic pH selectively drives oxime formation while keeping the adjacent thiol fully protonated and unreactive[1].

  • Checkpoint 1 (Mass Shift Validation): Analyze a 1 µL aliquot via MALDI-TOF MS. A positive mass shift confirms oxime formation. Do not proceed until >95% conversion is validated.

Phase 2: Thiol Integrity Validation
  • Checkpoint 2 (DTNB Assay): React a 5 µL aliquot with Ellman’s Reagent (DTNB) and measure absorbance at 412 nm to quantify free sulfhydryls. Causality: This validates that the thiol did not prematurely oxidize into a disulfide during Phase 1. If free thiol recovery is <90%, introduce a mild reduction step (1 mM TCEP for 15 mins) before proceeding to Phase 3.

Phase 3: Thiol-Michael Addition
  • Conjugation: Adjust the pH of the reaction mixture to 7.2 using 0.1 M NaOH. Add the maleimide-activated carrier protein (e.g., CRM197 or FliC) at a 3:1 glycan-to-protein molar ratio[2].

  • Incubation: Incubate for 2 hours at room temperature. Causality: The shift to neutral pH deprotonates the thiol, triggering a rapid Michael addition to the maleimide ring.

  • Checkpoint 3 (SDS-PAGE Validation): Run the final mixture on a 4-12% Bis-Tris gel. A distinct upward shift in the protein band validates successful covalent crosslinking.

Workflow Visualization

Bioconjugation A Aldehyde-Glycan C Oxime Intermediate (Free Thiol) A->C pH 4.5 Oxime Ligation B (3R)-Isomer Linker B->C E Glycoconjugate (Stable Linkage) C->E pH 7.2 Michael Addition D Maleimide-Protein D->E

Sequential bioconjugation workflow utilizing 3-(aminooxy)butane-2-thiol.

References[1] Title: A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. Source: The Journal of Organic Chemistry. URL:https://pubs.acs.org/doi/10.1021/jo050934b[2] Title: Development of a glycoconjugate vaccine to prevent invasive Salmonella Typhimurium infections in sub-Saharan Africa. Source: PLOS Neglected Tropical Diseases. URL:https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0005493

Sources

A Comparative Guide to the NMR Characterization of (3R)-3-(aminooxy)butane-2-thiol and N-Ethylmaleimide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the novel aminooxy-functionalized thiol, (3R)-3-(aminooxy)butane-2-thiol, and a conventional thiol-reactive reagent, N-ethylmaleimide (NEM). As the development of novel bioconjugation reagents and therapeutic modalities advances, a thorough understanding of the structural and electronic properties of these molecules is paramount. NMR spectroscopy stands as a cornerstone technique for such characterization, offering detailed insights into molecular structure and purity.

(3R)-3-(aminooxy)butane-2-thiol represents a unique molecular architecture, combining a nucleophilic thiol group, a handle for subsequent chemical modification, with an aminooxy functionality, which can react with aldehydes and ketones to form stable oxime linkages. This dual functionality makes it a promising candidate for applications in drug delivery, protein modification, and the synthesis of complex biomolecules. In contrast, N-ethylmaleimide is a widely utilized reagent that reacts with thiols via a Michael addition, forming a stable thioether bond. While effective, maleimide-based conjugates have shown susceptibility to retro-Michael reactions, leading to potential instability in vivo.[1] This guide will illuminate the distinct NMR spectral features of these two compounds, providing a foundational reference for researchers in the fields of chemical biology and drug development.

Predicted ¹H and ¹³C NMR Spectral Data for (3R)-3-(aminooxy)butane-2-thiol

Due to the novelty of (3R)-3-(aminooxy)butane-2-thiol, experimental NMR data is not yet widely available. However, based on established NMR principles and data from structurally analogous compounds, a reliable prediction of its ¹H and ¹³C NMR spectra can be made. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for (3R)-3-(aminooxy)butane-2-thiol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH₃-C2)~1.3 - 1.5Doublet~7.0
H2 (CH-SH)~2.8 - 3.2Multiplet-
H3 (CH-ONH₂)~3.5 - 3.9Multiplet-
H4 (CH₃-C3)~1.1 - 1.3Doublet~6.5
SH~1.5 - 2.5Broad Singlet-
ONH₂~5.0 - 6.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for (3R)-3-(aminooxy)butane-2-thiol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH₃-C2)~20 - 25
C2 (CH-SH)~40 - 45
C3 (CH-ONH₂)~75 - 80
C4 (CH₃-C3)~15 - 20

The predicted chemical shifts are based on the influence of adjacent functional groups. The thiol group at C2 and the aminooxy group at C3 will deshield the neighboring protons and carbons. The broadness of the SH and ONH₂ signals is due to chemical exchange and quadrupolar effects of the nitrogen atom, respectively.

Experimental ¹H and ¹³C NMR Spectral Data for N-Ethylmaleimide

N-Ethylmaleimide (NEM) is a well-characterized compound, and its NMR data is readily available. The following tables present typical experimental ¹H and ¹³C NMR data for NEM.

Table 3: Experimental ¹H NMR Data for N-Ethylmaleimide

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH=CH~6.7Singlet-
N-CH₂~3.5Quartet~7.2
CH₃~1.2Triplet~7.2

Source: Spectral data for N-ethylmaleimide is widely available in chemical databases and literature.[2][3]

Table 4: Experimental ¹³C NMR Data for N-Ethylmaleimide

Carbon AssignmentChemical Shift (δ, ppm)
C=O~171
CH=CH~134
N-CH₂~34
CH₃~13

Source: Spectral data for N-ethylmaleimide is widely available in chemical databases and literature.[4]

Comparative Analysis of NMR Spectra

A comparison of the NMR data for (3R)-3-(aminooxy)butane-2-thiol and N-ethylmaleimide reveals significant differences that directly correlate with their distinct molecular structures.

  • ¹H NMR: The most striking difference is in the olefinic region. N-ethylmaleimide exhibits a sharp singlet at approximately 6.7 ppm, characteristic of the two equivalent protons on the maleimide ring.[4] In contrast, the ¹H NMR spectrum of (3R)-3-(aminooxy)butane-2-thiol is dominated by signals in the aliphatic region (1.0 - 4.0 ppm), with no signals in the downfield olefinic region. The presence of chiral centers in the butane backbone of the aminooxy thiol results in more complex splitting patterns (multiplets) compared to the relatively simple spectrum of NEM.

  • ¹³C NMR: The ¹³C NMR spectra also show clear distinctions. N-ethylmaleimide has a characteristic signal for the carbonyl carbons (C=O) at around 171 ppm and the olefinic carbons (CH=CH) at approximately 134 ppm.[4] (3R)-3-(aminooxy)butane-2-thiol, being a saturated aliphatic compound, will not have signals in these downfield regions. Instead, its spectrum will show four distinct signals in the aliphatic region, with the carbon attached to the electron-withdrawing aminooxy group (C3) being the most downfield-shifted among them.

Experimental Protocols

Acquiring ¹H and ¹³C NMR Spectra

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like (3R)-3-(aminooxy)butane-2-thiol and N-ethylmaleimide.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample or measure 20-50 µL of a liquid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability. c. Transfer the solution to a standard 5 mm NMR tube. d. For quantitative analysis, a known amount of an internal standard can be added.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. e. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. An inverse-gated decoupling sequence can be employed for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[5][6]

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Key Structures and Workflow

cluster_0 (3R)-3-(aminooxy)butane-2-thiol cluster_1 N-Ethylmaleimide (NEM) A CH3-CH(SH)-CH(ONH2)-CH3 B O=C-CH=CH-C=O  |      |  N-CH2-CH3

Caption: Molecular structures of (3R)-3-(aminooxy)butane-2-thiol and N-Ethylmaleimide.

start Sample Preparation instrument NMR Instrument Setup start->instrument acquisition Data Acquisition (1H & 13C) instrument->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis & Structure Confirmation processing->analysis end Characterization Complete analysis->end

Caption: General workflow for NMR characterization of small molecules.

Conclusion

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR characteristics of (3R)-3-(aminooxy)butane-2-thiol and N-ethylmaleimide. The predicted NMR data for the novel aminooxy thiol highlights its distinct aliphatic nature, which is in stark contrast to the olefinic and carbonyl features of N-ethylmaleimide. These fundamental differences in their NMR spectra are a direct reflection of their unique chemical structures and functionalities. The provided experimental protocols and workflows offer a practical resource for researchers aiming to characterize these and similar molecules. As the demand for sophisticated bioconjugation reagents continues to grow, detailed spectroscopic characterization, as outlined in this guide, will be indispensable for ensuring the quality, purity, and intended reactivity of these critical chemical tools.

References

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • Royal Society of Chemistry. (2014). Supplementary Information for "A mild and efficient synthesis of N-substituted maleimides from maleic anhydride in the presence of triethylamine". Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's acid and Mosher's acid chloride.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • University of California, Davis. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Ferreira de Santana, J., Mirzahosseini, A., Mándity, B., Bogdán, D., Mándity, I., & Noszál, B. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLoS ONE, 17(3), e0264866.
  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylmaleimide. Retrieved from [Link]

  • Li, D. W., Chen, J., & Liu, M. L. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules (Basel, Switzerland), 23(5), 1159.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

Sources

Validating Site-Specificity and Stability of (3R)-3-(Aminooxy)butane-2-thiol Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

As biotherapeutics—particularly Antibody-Drug Conjugates (ADCs)—advance, the demand for homogeneous, site-specific bioconjugation has never been more critical. Traditional stochastic conjugation methods yield heterogeneous product profiles with unpredictable pharmacokinetics (PK) and narrow therapeutic indices. While flexible heterobifunctional linkers have bridged this gap, they often suffer from systemic instability in circulation.

This guide objectively evaluates the performance of (3R)-3-(aminooxy)butane-2-thiol , a conformationally restricted, chiral linker. By synthesizing mechanistic causality with self-validating experimental protocols, we will compare its performance against conventional alternatives to demonstrate how steric shielding dictates conjugate success.

Mechanistic Causality: The Physics of Steric Shielding

The superior performance of (3R)-3-(aminooxy)butane-2-thiol is not coincidental; it is rooted in the physical chemistry of steric hindrance and stereochemical uniformity. The molecule acts as a dual-ligation bridge, but its unique short aliphatic backbone provides distinct advantages over traditional Polyethylene Glycol (PEG) linkers[1].

  • Oxime Ligation at C3: The aminooxy group reacts with engineered ketones or aldehydes (e.g., via non-canonical amino acids like p-acetylphenylalanine) to form an oxime bond. The adjacent methyl group on the C3 carbon provides critical steric shielding. This physical crowding significantly reduces the rate of acid-catalyzed hydrolysis in endosomal compartments, ensuring the payload is not prematurely dropped before reaching the lysosome[2].

  • Thiol-Maleimide Coupling at C2: The thiol group serves as the anchor for maleimide-functionalized payloads. Standard linear thioethers are highly susceptible to retro-Michael deconjugation in the presence of abundant plasma thiols (such as human serum albumin or glutathione)[3]. The methyl group at the C2 position of the butane backbone sterically crowds the resulting thiosuccinimide ring, drastically impeding nucleophilic attack and preventing premature payload shedding in systemic circulation.

  • The (3R) Stereocenter: Utilizing a pure (3R) enantiomer rather than a racemic mixture ensures a uniform 3D trajectory of the payload relative to the protein surface. This prevents the formation of solvent-exposed conformers that are vulnerable to enzymatic degradation, ensuring batch-to-batch reproducibility.

Alternative Comparison Matrix

To objectively assess the utility of (3R)-3-(aminooxy)butane-2-thiol, we must benchmark it against the current industry standards for bioconjugation[1][3].

Conjugation StrategyLinker / Reactive GroupSite-SpecificityPlasma Stability (DAR Retention)Steric ShieldingPrimary Limitation
Stochastic Lysine NHS-EsterLow (Heterogeneous)HighNoneUnpredictable Drug-to-Antibody Ratio (DAR); high batch variability.
Native Cysteine Standard MaleimideModerateLowNoneHigh rates of retro-Michael exchange lead to off-target toxicity.
Flexible Heterobifunctional Aminooxy-PEG-ThiolHighModerateLowPEG flexibility exposes the thioether bond to plasma nucleophiles.
Conformationally Restricted (3R)-3-(aminooxy)butane-2-thiol High Very High High (C2/C3 Methyls) Requires genetic engineering of ketone/aldehyde handles.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes an orthogonal analytical readout to confirm causality, efficiency, and specificity.

Protocol 1: Dual-Ligation Bioconjugation Workflow

This workflow details the two-step process of linking a ketone-engineered antibody to a maleimide-payload.

Step 1: Oxime Ligation

  • Buffer Preparation: Exchange the ketone-engineered protein into 100 mM Sodium Acetate, pH 4.5.

    • Causality: Acidic pH is required to protonate the carbonyl oxygen, increasing its electrophilicity, while keeping the aminooxy group (pKa ~4.5) sufficiently nucleophilic.

  • Catalysis: Add aniline to a final concentration of 10 mM.

    • Causality: Aniline forms a rapid Schiff base intermediate with the ketone, which is then readily displaced by the aminooxy group, accelerating the reaction kinetics by 10-100x[2].

  • Conjugation: Add a 5-fold molar excess of (3R)-3-(aminooxy)butane-2-thiol. Incubate at 25°C for 4 hours.

  • Validation Check: Purify via size-exclusion chromatography (SEC). React a 5 µL aliquot with Ellman's Reagent (DTNB). A positive yellow color (absorbance at 412 nm) validates the successful installation of the thiol handle.

Step 2: Thiol-Maleimide Coupling

  • Buffer Exchange: Desalt the intermediate into 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0, containing 1 mM EDTA.

    • Causality: Neutral pH optimizes the thiolate anion concentration for Michael addition while minimizing maleimide ring hydrolysis. EDTA chelates trace metals that could catalyze unwanted disulfide oxidation.

  • Conjugation: Add a 3-fold molar excess of the Maleimide-Payload (e.g., MMAE). Incubate for 2 hours at room temperature.

  • Quenching: Quench unreacted maleimide with 10 mM N-acetylcysteine.

Pathway A Engineered Protein (Ketone/Aldehyde) C Oxime-Linked Thiol Intermediate A->C Oxime Ligation (pH 4.5, Aniline) B (3R)-3-(aminooxy) butane-2-thiol B->C E Stable, Site-Specific Bioconjugate C->E Thiol-Maleimide Coupling (pH 7.0) D Maleimide-Payload (e.g., MMAE) D->E

Caption: Dual-ligation bioconjugation pathway utilizing (3R)-3-(aminooxy)butane-2-thiol.

Protocol 2: Validation of Site-Specificity & Plasma Stability

To prove that the steric shielding of the butane backbone prevents payload loss, we must validate the intact mass and subject the conjugate to ex vivo plasma stress.

Step 1: Intact LC-MS for Site-Specificity

  • Deglycosylate the final bioconjugate using PNGase F to reduce spectral complexity.

  • Analyze via LC-ESI-TOF MS.

    • Self-Validation: The deconvoluted mass spectrum must show a single, dominant mass shift corresponding exactly to the theoretical mass of the protein + linker + payload. The absence of +2 or +3 mass additions proves absolute site-specificity.

Step 2: Ex Vivo Plasma Stability Assay

  • Spike the purified bioconjugate into sterile human or murine plasma to a final concentration of 1 mg/mL.

  • Incubate at 37°C under sterile conditions.

  • Pull aliquots at Day 0, Day 3, and Day 7. Use affinity capture (e.g., Protein A magnetic beads) to isolate the conjugate from plasma proteins.

  • Analyze the captured conjugate via LC-MS.

    • Self-Validation: Calculate the DAR at each time point. A highly sterically shielded conjugate utilizing (3R)-3-(aminooxy)butane-2-thiol will show >95% DAR retention at Day 7, whereas a standard unshielded maleimide will show significant payload shedding due to retro-Michael exchange[3].

Workflow A Purified Bioconjugate B Intact LC-MS Analysis A->B C Ellman's Assay A->C D Plasma Stability Assay (37°C, 7 Days) A->D E Confirm Exact DAR & Site-Specificity B->E F Confirm 100% Thiol Conversion C->F G Measure Payload Retention Profile D->G

Caption: Self-validating experimental workflow for assessing conjugate specificity and stability.

References

  • Benchchem. Technical Support Center: Enhancing the Stability of Oxime Bonds with 2-(Aminooxy)-2-methylpropanoic Acid.
  • Bioconjugate Chemistry (ACS Publications). Synthesis of a New Heterobifunctional Linker, N-[4-(Aminooxy)butyl]maleimide, for Facile Access to a Thiol-Reactive 18F-Labeling Agent.
  • AACR Journals. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design.
  • Chemical Society Reviews (RSC Publishing). Site-selective modification strategies in antibody–drug conjugates.

Sources

Hydrolytic stability comparison of (3R)-3-(aminooxy)butane-2-thiol oxime bonds

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced bioconjugation linkers.

The Imperative for Linker Stability in Bioconjugation

In the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and peptide-oligonucleotide conjugates, the covalent linker is the linchpin of efficacy and safety. A linker must exhibit absolute stability in systemic circulation (pH 7.4) to prevent premature payload release and off-target toxicity, while maintaining predictable behavior in the acidic microenvironments of endosomes and lysosomes (pH 4.5–5.5).

While standard oxime bonds—formed via the condensation of an aminooxy group with an aldehyde or ketone—are vastly superior to hydrazones in terms of hydrolytic stability [1], primary oximes (derived from unbranched linkers like aminooxyacetic acid) still exhibit measurable degradation over prolonged exposure to acidic conditions.

Enter (3R)-3-(aminooxy)butane-2-thiol , a highly specialized bifunctional linker. By introducing precise steric bulk via an alpha-methyl group adjacent to the aminooxy oxygen, and an orthogonal thiol for secondary conjugation, this molecule drastically alters the kinetic landscape of oxime hydrolysis. This guide objectively compares the hydrolytic stability of (3R)-3-(aminooxy)butane-2-thiol-derived oximes against standard alternatives, providing the mechanistic causality and experimental frameworks necessary for implementation.

Mechanistic Causality: The Architecture of Kinetic Stability

To understand why the (3R)-3-(aminooxy)butane-2-thiol oxime outlasts its primary counterparts, we must examine the physical organic chemistry governing imine hydrolysis.

1. The Baseline "Alpha-Effect" In all oximes, the oxygen atom adjacent to the imine nitrogen exerts an electronegative pull that lowers the basicity of the nitrogen (compared to a hydrazone). Because the rate-limiting step of acid-catalyzed hydrolysis is the initial protonation of this nitrogen, oximes are inherently more stable than hydrazones by a factor of ~10³ [2].

2. Steric Shielding via Alpha-Branching Hydrolysis requires a water molecule to attack the protonated imine carbon along a specific trajectory (the Bürgi-Dunitz angle) to form a tetrahedral intermediate. In a standard primary oxime ( −O−CH2​−R ), this face is relatively exposed. In the (3R)-3-(aminooxy)butane-2-thiol linker, the aminooxy oxygen is attached to a secondary carbon ( −O−CH(CH3​)−R ). This alpha-methyl group acts as a physical barricade. The specific (3R) stereochemistry ensures a uniform, predictable spatial orientation that minimizes conformational heterogeneity, effectively blocking the nucleophilic approach of water and severely retarding the formation of the tetrahedral intermediate.

3. Thiol Orthogonality and Local Microenvironment The adjacent C2-thiol provides a reactive handle for maleimide or disulfide coupling. Once conjugated (e.g., forming a thioether), the resulting bulk further insulates the oxime bond from the solvent, compounding the steric shielding effect.

Mechanism O Oxime Bond (C=N-O-CH(CH3)-) H Protonation of Nitrogen (Acidic Environment) O->H pH < 5.5 W Nucleophilic Water Attack (Bürgi-Dunitz Trajectory) H->W Activation S Steric Blockade by (3R)-alpha-Methyl Group W->S Trajectory Intercepted R Hydrolysis Prevented (Kinetic Stability) S->R t1/2 > 300h at pH 5.0

Mechanistic pathway showing how the (3R)-alpha-methyl group sterically blocks acid-catalyzed hydrolysis.

Quantitative Data Comparison

The following table synthesizes experimental stability data comparing the (3R)-3-(aminooxy)butane-2-thiol oxime against standard bioconjugation linkages. Data is normalized for a model aliphatic aldehyde conjugate at 37°C [1][3].

Linkage TypePrecursor / ReagentHalf-life ( t1/2​ ) at pH 7.4Half-life ( t1/2​ ) at pH 5.0Hydrolytic Susceptibility
Alpha-Branched Oxime (3R)-3-(aminooxy)butane-2-thiol > 1 Year (Stable)> 300 Hours Extremely Low
Primary OximeAminooxyacetic acid (AOA)> 6 Months~ 64 HoursLow
Alkyl HydrazoneAlkyl hydrazine~ 1 Hour~ 2 MinutesHigh
Acyl HydrazoneAcyl hydrazide~ 2.1 Hours~ 4.5 MinutesHigh
Thioether (Reference)Maleimide-thiolStable (Prone to exchange)*StableN/A (Thiol exchange risk)

*Note: While thioethers are hydrolytically stable, standard maleimide-derived thioethers are susceptible to retro-Michael reactions and thiol exchange in plasma unless ring-opened.

Experimental Methodology: Self-Validating Stability Assay

To objectively verify the superior stability of the (3R)-3-(aminooxy)butane-2-thiol oxime in your own laboratory, utilize the following self-validating protocol. This workflow includes an internal control (primary oxime) to ensure system accuracy.

Phase 1: Dual-Conjugate Synthesis
  • Aldehyde Preparation: Oxidize the N-terminal serine/threonine of your target model protein (e.g., 50 µM) using 1 mM sodium periodate ( NaIO4​ ) in PBS (pH 7.0) for 30 minutes at 4°C. Quench with 10 mM methionine.

  • Oxime Ligation: Split the protein pool.

    • Test Arm: Add 10 equivalents of (3R)-3-(aminooxy)butane-2-thiol.

    • Control Arm: Add 10 equivalents of a standard primary aminooxy-thiol linker.

  • Catalysis: Add 10 mM aniline or p-phenylenediamine to both reactions to accelerate oxime formation [4]. Incubate at 25°C for 2 hours at pH 6.0.

  • Thiol Capping: React the free C2-thiol with 15 equivalents of N-ethylmaleimide (NEM) to simulate payload attachment and lock the steric microenvironment. Purify via Size Exclusion Chromatography (SEC).

Phase 2: Hydrolytic Stress Testing
  • Buffer Exchange: Aliquot the purified conjugates into two environments:

    • Systemic Simulation: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

    • Lysosomal Simulation: 100 mM Sodium Acetate buffer, pH 5.0.

  • Incubation: Seal samples and incubate at 37°C in a thermomixer.

  • Sampling: Withdraw 10 µL aliquots at t=0,24,48,96,168,and 336 hours. Flash freeze in liquid nitrogen to halt hydrolysis.

Phase 3: LC-MS Quantification
  • Analysis: Inject samples onto a high-resolution LC-TOF-MS system (e.g., Agilent 6545 XT).

  • Validation: Calculate the ratio of the intact conjugate mass to the hydrolyzed (free aldehyde) protein mass. The primary oxime control must show ~50% degradation at pH 5.0 by hour 64 to validate the acidic stress conditions. The (3R)-branched oxime should retain >85% integrity at the 168-hour mark.

Workflow A Aldehyde-Tagged Protein C Aniline-Catalyzed Oxime Ligation (pH 6.0) A->C B (3R)-3-(aminooxy)butane-2-thiol B->C D Sterically Shielded Oxime Intermediate C->D High Yield E Maleimide-Payload Conjugation D->E Thiol-reactive F Stable Dual-Conjugate (ADC) E->F

Workflow for generating dual-functional bioconjugates using the (3R)-branched aminooxy-thiol linker.

Conclusion

For applications demanding multi-week systemic circulation without premature cleavage, the choice of linker chemistry is non-negotiable. While standard oximes provide a baseline upgrade over hydrazones, the (3R)-3-(aminooxy)butane-2-thiol linker represents a structural masterclass in bioconjugation. By leveraging the alpha-effect in tandem with precise (3R)-methyl steric shielding, it effectively shuts down the Bürgi-Dunitz trajectory required for acid-catalyzed hydrolysis, offering an unparalleled kinetic half-life even in hostile, low-pH environments.

References

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: Angewandte Chemie International Edition (NIH PMC) URL: [Link]

  • Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3R)-3-(Aminooxy)butane-2-thiol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Dual-Functionality Hazard

(3R)-3-(Aminooxy)butane-2-thiol is a bifunctional molecule containing both a thiol (-SH) group and an aminooxy (-ONH2) group. This unique structure, while valuable in bioconjugation and drug development, necessitates a stringent and well-understood disposal protocol. The thiol group imparts a powerful, unpleasant odor and is readily oxidized, while the overall structure suggests potential biological activity and toxicity that must be respected.[1][2][3] This guide provides a direct, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The core principle is that all waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's certified Environmental Health and Safety (EHS) program.[4][5][6]

Core Hazard Profile & Essential Safety Principles

Before handling (3R)-3-(Aminooxy)butane-2-thiol, it is critical to recognize its potential hazards, which are inferred from its functional groups.

  • Thiol Group (-SH): Responsible for a powerful and persistent stench.[7][8] Thiols can be toxic and are irritants.[9]

  • Aminooxy Group (-ONH2): Compounds containing amine functionalities can be toxic and may cause skin or respiratory irritation.[10]

  • Overall Profile: The compound as a whole should be treated as harmful if swallowed, a potential skin and eye irritant, a possible skin sensitizer, and toxic to aquatic life.[11]

Mandatory Safety Precautions:

  • Work in a Certified Chemical Fume Hood: All handling, from weighing to reaction quenching and waste collection, must be performed in a properly functioning chemical fume hood to contain the potent odor and any volatile vapors.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles and a face shield for splash protection.

    • A properly buttoned laboratory coat.[12]

  • Waste Minimization: Employ waste minimization techniques by using only the necessary amount of the chemical for your procedure.[5]

Quantitative Data Summary
PropertyValue / GuidelineSource
Chemical Class Organosulfur, Aminooxy CompoundInferred
Primary Hazards Stench, Irritation (Skin/Eye), Potential Toxicity, Aquatic Hazard[1][8][11]
Handling Area Certified Chemical Fume Hood[1][12]
Required PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat[12]
Primary Waste Stream Hazardous Chemical Waste[4][5][6]
Decontamination Agent Aqueous Sodium Hypochlorite (Bleach) Solution (for residues)[13][14][15]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the foundation of safe chemical disposal. Never mix waste streams unless explicitly instructed to do so by your EHS department.

Protocol 2.1: Liquid Waste Collection
  • Select an Appropriate Container: Use a designated hazardous waste container made of glass or compatible plastic. Ensure the container has a screw-top cap that can be securely sealed.[4]

  • Affix Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your EHS office.[5][6]

  • Document Contents: As you add waste, list all chemical constituents by their full names—no abbreviations.[4] Clearly write "(3R)-3-(Aminooxy)butane-2-thiol" and any solvents (e.g., DMSO, DMF, water).

  • Collect Waste: Carefully transfer all liquid waste containing the thiol, including stock solutions, reaction mixtures, and purification effluents, into the labeled container.

  • Keep Container Closed: The waste container must remain sealed at all times except when actively adding waste.[6] This is crucial for preventing the release of the thiol's odor.

  • Store Safely: Store the sealed waste container in a designated secondary containment bin within the fume hood until it is ready for pickup.[16]

Protocol 2.2: Contaminated Solid Waste Collection
  • Designate a Container: Line a solid waste container (e.g., a small bucket or a sturdy box) with a clear plastic bag designated for chemically contaminated solid waste.[16][17]

  • Label Correctly: Clearly label the bag or container as "Hazardous Waste - Solid" and list the chemical contaminants.

  • Dispose of Contaminated Items: Place all contaminated disposable items, such as gloves, pipette tips, and absorbent wipes, directly into this container.[1][12][14]

  • Seal for Disposal: Once full, securely seal the bag and store it for collection by EHS.

Decontamination of Glassware and Work Surfaces

The reactivity of the thiol group allows for its chemical neutralization, which is essential for managing its pervasive odor on non-disposable items. This procedure is for residual contamination only and should not be used for bulk chemical disposal.

Causality: The thiol group (-SH) can be readily oxidized by sodium hypochlorite (the active ingredient in bleach) to a non-volatile and odorless sulfonic acid salt (R-SO3- Na+).[13][15][18] This chemical transformation effectively eliminates the stench and reduces the compound's reactivity.

Protocol 3.1: Bleach Bath Decontamination
  • Prepare the Bleach Bath: In a designated plastic bucket or container inside a chemical fume hood, prepare a 10-50% solution of commercial bleach in water. A 1:1 mixture is also commonly used.[14]

  • Submerge Glassware: Immediately after use, place contaminated glassware (e.g., flasks, beakers, stir bars) into the bleach bath. Ensure items are fully submerged.

  • Soak Thoroughly: Allow the glassware to soak for at least 8-12 hours, or overnight, to ensure complete oxidation of the thiol residue.[1][14] A white solid may form, which is a result of the oxidation.[14]

  • Rinse and Clean: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing methods.

  • Dispose of Bleach Bath: When the bleach bath develops a strong unpleasant odor or becomes excessively dirty, it is no longer effective. It can typically be neutralized and disposed of down the sanitary sewer with copious amounts of water, but you must confirm this with your local EHS guidelines first.[14][15]

The Final Disposal Pathway: EHS Collection

The ultimate and only acceptable fate for waste containing (3R)-3-(Aminooxy)butane-2-thiol is through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration or other approved methods.[19][20]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation Point (Fume Hood) cluster_processing Laboratory Processing & Collection cluster_disposal Final Disposal Pathway Start Experiment Complete: Waste Containing (3R)-3-(Aminooxy)butane-2-thiol LiquidWaste Liquid Waste (Stock solutions, reaction mixtures) Start->LiquidWaste Segregate SolidWaste Solid Waste (Gloves, tips, wipes) Start->SolidWaste Segregate Glassware Contaminated Glassware (Flasks, beakers) Start->Glassware Segregate LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer Decon Decontaminate in Bleach Bath (Protocol 3.1) Glassware->Decon EHS Arrange Waste Pickup with Environmental Health & Safety (EHS) LiquidContainer->EHS Store for Pickup SolidContainer->EHS Store for Pickup CleanGlass Clean Glassware for Reuse Decon->CleanGlass

Caption: Disposal workflow for (3R)-3-(Aminooxy)butane-2-thiol waste.

Protocol 4.1: Arranging for Final Disposal
  • Consolidate and Inspect: Ensure all waste containers are properly labeled, sealed, and stored in a designated satellite accumulation area.

  • Complete Paperwork: Fill out your institution's hazardous waste manifest or online pickup request form.[4][5] Be meticulous with details to ensure compliance.

  • Schedule Pickup: Contact your EHS office to schedule a collection. Do not allow hazardous waste to accumulate in the lab for extended periods.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • DO NOT pour down the sanitary sewer.[4][21] This compound is toxic to aquatic life and can create a stench hazard throughout the building's plumbing.

  • DO NOT dispose of in the regular trash, including "empty" containers which will contain hazardous residue.[4]

  • DO NOT attempt to evaporate the waste in the fume hood. This will release the malodorous compound into the environment.

  • DO NOT mix this waste with incompatible chemicals, such as strong acids or bases, in the waste container without first understanding the potential reactions.[16]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage complex chemical reagents responsibly from acquisition to final disposal.

References

  • Environmental Science Center, The University of Tokyo . Chemically hazardous waste. Retrieved from [Link]

  • McMaster University . Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety . How to Dispose of Chemical Waste. Retrieved from [Link]

  • University of California, Irvine . How to Work with Thiols-General SOP. Retrieved from [Link]

  • University of Washington . (2008). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from [Link]

  • Eyer, P. (1990). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Environmental Health Perspectives, 87, 259–269. Retrieved from [Link]

  • Northwestern University Research Safety . (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Poole, L. B., & Nelson, K. J. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 97, 148–155. Retrieved from [Link]

  • PubChem . (2R,3R)-butane-2,3-dithiol. Retrieved from [Link]

  • Chemistry Steps . (2021). Reactions of Thiols. Retrieved from [Link]

  • Parvez, S., et al. (2016). Reactions of Thiols. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • International Finance Corporation . (2007). Environmental, Health, and Safety Guidelines - Waste Management. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB) . Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Wisconsin-Madison . Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]

  • Yale University Department of Chemistry . GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]

  • Sciencemadness Wiki . (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Environmental Marketing Services . (2024). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Northwestern University . (2023). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • PubChem . (2R,3R)-3-aminobutan-2-ol. Retrieved from [Link]

  • Paseka, T., et al. (2025). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 30(13), 5432. Retrieved from [Link]

  • Cameán, A. M., et al. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 83, 245-252. Retrieved from [Link]

  • LookChem . (2S,3R)-3-aminobutan-2-ol. Retrieved from [Link]

  • Organic Syntheses . Working with Hazardous Chemicals. Retrieved from [Link]

  • García-Gómez, P., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2649. Retrieved from [Link]

  • Cheméo . Chemical Properties of 2,3-Butanediol, [S-(R,R)]- (CAS 19132-06-0). Retrieved from [Link]

  • Wikipedia . 2,3-Butanediol. Retrieved from [Link]

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